Product packaging for Omiganan Pentahydrochloride(Cat. No.:CAS No. 626233-83-8)

Omiganan Pentahydrochloride

Cat. No.: B10858686
CAS No.: 626233-83-8
M. Wt: 1961.4 g/mol
InChI Key: WTNSIKUBZJCPLJ-IQOWARLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omiganan pentahydrochloride is a synthetic cationic antimicrobial peptide (AMP) composed of 12 amino acids (ILRWPWWPWRRK-NH2), designed as an analog of the naturally occurring bovine peptide, indolicidin . This investigational compound represents a promising class of antimicrobials for research, primarily functioning through a rapid, non-specific mechanism of physical membrane disruption . Its strong positive charge facilitates electrostatic binding to negatively charged microbial membranes, while its high tryptophan content allows for deep insertion and destabilization, leading to cell leakage and death . This mechanism offers a broad spectrum of activity and a low potential for inducing microbial resistance, making it a valuable tool for studying novel antibiotic strategies . In vitro research applications for this compound are extensive. It has demonstrated potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), as well as Gram-negative bacteria and fungal pathogens such as Candida albicans . A key area of research interest is its efficacy against bacterial biofilms, which are implicated in persistent and device-related infections . Studies under flow conditions, which better mimic in vivo environments, have shown that Omiganan and its analogs can inhibit biofilm formation and eradicat pre-formed biofilms . Beyond its direct antimicrobial properties, research indicates Omiganan may possess immunomodulatory effects, such as enhancing interferon-α production in response to viral triggers via endosomal Toll-like receptors (TLRs), suggesting potential utility in studying host-pathogen interactions and antiviral immunity . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is for educational purposes within the scientific research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H132Cl5N27O12 B10858686 Omiganan Pentahydrochloride CAS No. 626233-83-8

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSIKUBZJCPLJ-IQOWARLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H132Cl5N27O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1961.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269062-93-3, 626233-83-8
Record name Omiganan pentahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269062933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omiganan pentahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0626233838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Biophysical Characterization of Omiganan's Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan (ILRWPWWPWRRK-NH₂), a synthetic cationic antimicrobial peptide, is an analog of indolicidin.[1] It exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, as well as fungi.[1] The primary mechanism of action of Omiganan involves a direct interaction with the microbial cell membrane, leading to disruption of membrane integrity, depolarization, and ultimately, cell death.[2][3] This technical guide provides an in-depth overview of the biophysical techniques used to characterize the interaction of Omiganan with biological membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action at the Membrane Level

Omiganan's amphipathic nature, possessing both cationic and hydrophobic residues, drives its initial electrostatic interaction with the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG).[4] This is followed by the insertion of its hydrophobic tryptophan and proline residues into the lipid bilayer. This process leads to membrane permeabilization, depolarization, and the inhibition of essential macromolecular synthesis (DNA, RNA, and protein), culminating in rapid microbial cell death.[1][4]

Quantitative Data: Omiganan-Membrane Interaction

The interaction of Omiganan with model membrane systems has been quantified using various biophysical techniques. The following table summarizes key partition constants (Kₚ) which describe the distribution of the peptide between the aqueous phase and the lipid bilayer.

Membrane Model SystemLipid CompositionTechniquePartition Constant (Kₚ) (M⁻¹)Reference
Anionic Bacterial MimicPOPC:POPG (1:1)UV-Vis Fluorescence Spectroscopy(43.5 ± 8.7) x 10³[5]
Anionic Bacterial MimicPOPC:POPG (3:1)UV-Vis Fluorescence Spectroscopy(18.9 ± 1.3) x 10³[5]
Neutral Mammalian MimicPOPC (100%)UV-Vis Fluorescence Spectroscopy(3.7 ± 0.4) x 10³[5]

Note: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). A higher Kₚ value indicates a stronger affinity of Omiganan for the membrane.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the biophysical interaction of Omiganan with membranes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to study the secondary structure of Omiganan upon interaction with membrane-mimicking environments. In aqueous solution, Omiganan typically adopts a random coil conformation. However, in the presence of lipid vesicles or micelles, it can fold into a more ordered structure, which is crucial for its membrane-disrupting activity.

Experimental Workflow:

CD_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis start Start prep_peptide Prepare Omiganan stock solution (e.g., in water or buffer) start->prep_peptide mix Mix Omiganan and lipid vesicles at desired molar ratios prep_peptide->mix prep_lipid Prepare lipid vesicles (e.g., POPC:POPG) by extrusion prep_lipid->mix blank Prepare blank (lipid vesicles only) prep_lipid->blank spectropolarimeter Jasco J-815 Spectropolarimeter mix->spectropolarimeter blank->spectropolarimeter settings Set Parameters: - Wavelength: 190-260 nm - Bandwidth: 1 nm - Scan speed: 50 nm/min spectropolarimeter->settings measure_sample Measure CD spectrum of Omiganan-lipid mixture settings->measure_sample measure_blank Measure CD spectrum of blank settings->measure_blank subtract Subtract blank spectrum from sample spectrum measure_sample->subtract measure_blank->subtract deconvolution Deconvolve corrected spectrum to determine secondary structure content (e.g., using K2D2 or DichroWeb) subtract->deconvolution end End deconvolution->end

Experimental workflow for Circular Dichroism spectroscopy.

Detailed Protocol:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC:POPG 3:1 w/w) by extrusion through polycarbonate filters with a 100 nm pore size.

    • The final lipid concentration should be in the millimolar range (e.g., 1-5 mM).

  • Sample Preparation:

    • Prepare a stock solution of Omiganan in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Mix the Omiganan stock solution with the LUV suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50, 1:100). The final peptide concentration is typically in the micromolar range (e.g., 10-50 µM).

    • Prepare a blank sample containing only the LUV suspension in the same buffer.

  • CD Measurement:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the blank (LUVs only) from the spectrum of the Omiganan-LUV mixture to obtain the peptide's CD signal in the membrane environment.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Fluorescence Spectroscopy

Fluorescence spectroscopy, utilizing the intrinsic fluorescence of tryptophan residues in Omiganan, is a powerful technique to quantify its binding affinity to lipid membranes. The fluorescence of tryptophan is sensitive to its local environment; upon insertion into the hydrophobic core of a lipid bilayer, a blue shift in the emission maximum and an increase in fluorescence intensity are often observed.

Detailed Protocol:

  • Vesicle Preparation:

    • Prepare LUVs of the desired lipid composition as described for CD spectroscopy.

  • Titration Experiment:

    • Place a fixed concentration of Omiganan (e.g., 1-5 µM) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of Omiganan (excitation at ~280 nm, emission scan from 300 to 400 nm).

    • Successively add small aliquots of the LUV suspension to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence emission spectrum after each lipid addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the total lipid concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., the partition equilibrium model) to determine the partition coefficient (Kₚ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of Omiganan to lipid vesicles, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Detailed Protocol:

  • Sample Preparation:

    • Prepare LUVs and an Omiganan solution in the same buffer to minimize heats of dilution. Degas both solutions before the experiment.

    • Typically, the Omiganan solution (e.g., 10-50 µM) is placed in the sample cell, and the LUV suspension (e.g., 1-10 mM) is loaded into the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the LUV suspension into the Omiganan solution, with sufficient time between injections for the signal to return to baseline.

    • A control experiment, injecting LUVs into buffer, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection and subtract the heat of dilution.

    • Plot the heat change per injection against the molar ratio of lipid to peptide.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization of Omiganan-induced membrane disruption, such as pore formation, membrane thinning, or aggregation.

Detailed Protocol:

  • Substrate and Bilayer Preparation:

    • Use freshly cleaved mica as a smooth substrate.

    • Form a supported lipid bilayer (SLB) on the mica by incubating with a suspension of LUVs. The vesicles will rupture and fuse to form a continuous bilayer.

  • AFM Imaging:

    • Image the SLB in buffer using tapping mode or contact mode to confirm the formation of a uniform and defect-free bilayer.

    • Inject a solution of Omiganan into the liquid cell to achieve the desired final concentration.

  • Time-Lapse Imaging:

    • Acquire a series of AFM images over time to monitor the dynamic changes in the SLB morphology induced by Omiganan.

    • Analyze the images to characterize the nature and dimensions of any induced defects.

Signaling Pathway: Omiganan and Toll-Like Receptor Modulation

Beyond its direct antimicrobial activity, Omiganan has been shown to possess immunomodulatory properties. Specifically, it can enhance the response to endosomal Toll-Like Receptor (TLR) ligands, leading to an increased production of interferon-α (IFN-α).[6] The following diagram illustrates the proposed signaling pathway.

TLR_Signaling cluster_membrane Cell Membrane / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omiganan Omiganan TLR9 TLR9 Omiganan->TLR9 enhances binding/uptake? TLR_Ligand TLR Ligand (e.g., CpG DNA) TLR_Ligand->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKKα/TBK1 TRAF6->IKK_complex activates IRF7_inactive IRF7 (inactive) IKK_complex->IRF7_inactive phosphorylates IRF7_active p-IRF7 (active) IRF7_inactive->IRF7_active IRF7_dimer p-IRF7 Dimer IRF7_active->IRF7_dimer dimerizes & translocates ISRE ISRE IRF7_dimer->ISRE binds IFNA_gene IFN-α Gene ISRE->IFNA_gene activates transcription IFNA_protein IFN-α Protein IFNA_gene->IFNA_protein translation

Omiganan-enhanced TLR9 signaling pathway.

Pathway Description:

  • Ligand Recognition: Omiganan is thought to facilitate the uptake or binding of endosomal TLR ligands, such as CpG DNA for TLR9, to their receptors within the endosome.

  • MyD88 Recruitment: Upon ligand binding, TLR9 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

  • Signal Transduction Cascade: MyD88 initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

  • IRF7 Activation: This cascade leads to the activation of IκB kinase α (IKKα) and TANK-binding kinase 1 (TBK1), which in turn phosphorylate the transcription factor Interferon Regulatory Factor 7 (IRF7).

  • Gene Transcription: Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter region of the IFN-α gene, leading to its transcription and subsequent protein expression.

Conclusion

The biophysical characterization of Omiganan's interaction with membranes is crucial for understanding its mechanism of action and for the development of novel antimicrobial therapies. The techniques outlined in this guide provide a comprehensive framework for elucidating the molecular details of this interaction, from initial binding and conformational changes to membrane disruption and immunomodulatory effects. A thorough understanding of these processes will aid in the rational design of more potent and selective antimicrobial peptides.

References

Spectroscopic Analysis of Omiganan's Interaction with Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the interaction of Omiganan, a cationic antimicrobial peptide, with lipid bilayers. The document details experimental protocols, presents quantitative data from key studies, and visualizes the underlying processes and workflows.

Introduction to Omiganan and its Mechanism of Action

Omiganan (ILRWPWWPWRRK-NH2) is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide rich in tryptophan and proline residues. It exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and some fungi. The primary mechanism of action for Omiganan and other cationic antimicrobial peptides involves the disruption of the microbial cell membrane's integrity. This interaction is initially driven by electrostatic forces between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG). Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane perturbation, depolarization, and eventual cell death. Spectroscopic techniques are invaluable for elucidating the molecular details of these interactions.

Quantitative Analysis of Omiganan-Lipid Bilayer Interactions

Spectroscopic studies have yielded valuable quantitative data on the binding and conformational changes of Omiganan upon interaction with model lipid membranes.

Table 1: Partition Coefficients of Omiganan with Model Lipid Vesicles
Lipid CompositionTechniquePartition Coefficient (Kp)Reference
POPC:POPG (3:1)Fluorescence Spectroscopy(18.9 ± 1.3) x 10³[1][2]
POPC:POPG (1:1)Fluorescence Spectroscopy(43.5 ± 8.7) x 10³[1][2]
100% POPCFluorescence Spectroscopy(3.7 ± 0.4) x 10³[1][2]

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Table 2: Secondary Structure Analysis of Omiganan in Different Environments
EnvironmentTechniqueα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)Reference
WaterCircular Dichroism4.8--51.4[3]
25 mM SDS MicellesCircular Dichroism30.3---[3]
DPPA BilayerFTIR-ATR3₁₀-helix adopted---[4]

SDS: Sodium dodecyl sulfate; DPPA: Dipalmitoylphosphatidic acid. Note: FTIR-ATR provides qualitative information on the type of helical structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of peptide-lipid interactions.

Preparation of Large Unilamellar Vesicles (LUVs)

Large unilamellar vesicles are commonly used as model membrane systems.

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform

  • Chloroform and methanol

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • A desired amount of lipid stock solution is transferred to a glass test tube.

  • The organic solvent is evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • The lipid film is hydrated with the desired buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • The MLV suspension is subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance solute encapsulation and lamellarity.

  • The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This process results in the formation of a homogenous population of LUVs.

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues in Omiganan, is a powerful tool to study peptide-lipid binding.

Materials:

  • Omiganan stock solution

  • LUV suspension

  • Fluorometer

  • Quartz cuvettes

Protocol for Partition Coefficient Determination:

  • A fixed concentration of Omiganan is placed in a quartz cuvette containing buffer.

  • The intrinsic tryptophan fluorescence is measured (e.g., excitation at 280 nm, emission scan from 300-400 nm).

  • Small aliquots of the LUV suspension are titrated into the cuvette.

  • After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.

  • The change in fluorescence intensity and/or the blue shift in the emission maximum is monitored as a function of lipid concentration.

  • The partition coefficient (Kp) is calculated by fitting the binding isotherm to a partition model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of Omiganan upon interaction with lipid membranes.

Materials:

  • Omiganan stock solution

  • LUV suspension or detergent micelles (e.g., SDS)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Protocol:

  • A CD spectrum of Omiganan in buffer is recorded to determine its solution structure.

  • A CD spectrum of the LUV suspension or micelle solution is recorded as a baseline.

  • Omiganan is added to the LUV or micelle solution at a desired peptide-to-lipid ratio.

  • The sample is incubated to allow for binding and conformational changes.

  • The CD spectrum of the peptide-lipid mixture is recorded (typically from 190 to 250 nm).

  • The baseline spectrum is subtracted from the sample spectrum.

  • The resulting spectrum is analyzed using deconvolution software to estimate the percentages of different secondary structure elements (α-helix, β-sheet, etc.).[4]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide high-resolution structural information about the peptide's orientation and dynamics within the lipid bilayer.[5][6][7]

Materials:

  • Isotopically labeled (e.g., ¹⁵N, ¹³C) Omiganan

  • Lipids for bilayer preparation

  • Glass plates for oriented samples or rotors for magic-angle spinning (MAS)

  • Solid-state NMR spectrometer

Protocol for Oriented Samples:

  • The isotopically labeled peptide and lipids are co-dissolved in an organic solvent.

  • The solution is spread evenly onto thin glass plates.

  • The solvent is slowly evaporated to form oriented lipid bilayers containing the peptide.

  • The plates are hydrated in a controlled humidity chamber.

  • The sample is placed in the NMR spectrometer with the bilayer normal at a defined angle to the magnetic field.

  • ¹⁵N or ³¹P NMR spectra are acquired to determine the orientation of the peptide and the lipid headgroups, respectively.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of the peptide on the thermotropic phase behavior of the lipid bilayer.[8][9]

Materials:

  • LUV or MLV suspension

  • Omiganan stock solution

  • Differential scanning calorimeter

Protocol:

  • A known concentration of lipid vesicle suspension is placed in the sample pan of the calorimeter.

  • An equal volume of buffer is placed in the reference pan.

  • The sample is scanned over a temperature range that encompasses the lipid phase transition.

  • Omiganan is then added to the lipid suspension, and the sample is rescanned under the same conditions.

  • Changes in the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) are analyzed to understand how the peptide perturbs the lipid packing.

Visualizing the Interaction and Experimental Workflow

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in the spectroscopic analysis of Omiganan's interaction with lipid bilayers.

Diagram 1: Proposed Mechanism of Omiganan Interaction with a Bacterial Membrane

Omiganan_Interaction cluster_membrane Bacterial Lipid Bilayer (Anionic) Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet Lipid_Head_Outer Anionic Headgroups Lipid_Tail_Outer Hydrophobic Tails Lipid_Tail_Inner Hydrophobic Tails Lipid_Head_Inner Lipid Headgroups Omiganan_Free Omiganan (Cationic) Omiganan_Bound Omiganan (Bound) Omiganan_Free->Omiganan_Bound Electrostatic Attraction Omiganan_Inserted Omiganan (Inserted) Omiganan_Bound->Omiganan_Inserted Hydrophobic Interaction Membrane_Disruption Membrane Disruption Omiganan_Inserted->Membrane_Disruption Pore Formation/ Carpet Model Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Lipid_Vesicles Prepare Lipid Vesicles (LUVs/GUVs) Fluorescence Fluorescence Spectroscopy (Binding, Quenching) Lipid_Vesicles->Fluorescence CD Circular Dichroism (Secondary Structure) Lipid_Vesicles->CD NMR Solid-State NMR (Orientation, Dynamics) Lipid_Vesicles->NMR DSC Differential Scanning Calorimetry (Phase Transition) Lipid_Vesicles->DSC Peptide_Solution Prepare Omiganan Solution Peptide_Solution->Fluorescence Peptide_Solution->CD Peptide_Solution->NMR Peptide_Solution->DSC Quantitative_Data Quantitative Data (Kp, % Helix, ΔTm) Fluorescence->Quantitative_Data CD->Quantitative_Data Structural_Model Structural Model of Interaction NMR->Structural_Model DSC->Quantitative_Data Quantitative_Data->Structural_Model

References

The role of cationic properties in Omiganan's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Cationic Properties in Omiganan's Mechanism of Action

Introduction: The Emergence of Omiganan

Omiganan (sequence: ILRWPWWPWRRK-NH₂) is a synthetic, 12-amino-acid cationic antimicrobial peptide (AMP), developed as an analog of indolicidin, a peptide isolated from bovine neutrophils.[1][2] Its structure, rich in positively charged (arginine, lysine) and hydrophobic (tryptophan, leucine) residues, is a key determinant of its biological function.[3] Omiganan has demonstrated a broad spectrum of potent, rapid microbicidal activity against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[2][4][5] This guide delineates the pivotal role of its cationic characteristics in its mechanism of action, providing a technical overview for researchers and drug development professionals.

The Cationic Advantage: Driving Selective Microbial Targeting

The primary driver of Omiganan's antimicrobial specificity is its polycationic nature at physiological pH. This property facilitates a strong electrostatic attraction to the net negative charge of microbial surfaces, a feature not prominent on mammalian cell membranes.

  • Bacterial Membranes: The outer membrane of Gram-negative bacteria is rich in negatively charged lipopolysaccharides (LPS), while the cell walls of Gram-positive bacteria contain anionic teichoic acids. The cytoplasmic membranes of both are abundant in anionic phospholipids, such as phosphatidylglycerol (PG).[3][6]

  • Mammalian Membranes: In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, resulting in a lack of strong electrostatic attraction for cationic peptides.[7]

This charge differential is fundamental to Omiganan's therapeutic window, enabling it to preferentially bind to and act upon microbial cells over host cells.

Mechanism of Action: A Multi-Faceted Assault

Omiganan's mechanism of action is a rapid, non-receptor-mediated process that begins with electrostatic binding and culminates in cell death.[3] While membrane disruption is the primary lethal event, subsequent intracellular effects contribute to its overall efficacy.

3.1 Step 1: Electrostatic Binding and Accumulation The initial contact is governed by the electrostatic attraction between the positively charged arginine and lysine residues of Omiganan and the anionic components of the bacterial cell envelope.[6] The peptide first interacts with the peptidoglycan cell wall in Gram-positive bacteria or the LPS layer in Gram-negative bacteria, before partitioning to the cytoplasmic membrane.[7] This binding is significantly stronger for anionic bacterial model membranes than for neutral mammalian models.[3][7]

3.2 Step 2: Membrane Permeabilization and Depolarization Following initial binding, the hydrophobic residues of Omiganan facilitate its insertion into the lipid bilayer.[3] This process disrupts the membrane's structural integrity, leading to:

  • Membrane Depolarization: The disruption of the transmembrane potential is a key event, leading to the cessation of essential cellular processes.[2][4]

  • Permeabilization: The membrane becomes permeable, causing the leakage of intracellular ions and small molecules, ultimately resulting in cell lysis and death.[4]

3.3 Step 3: Inhibition of Intracellular Macromolecular Synthesis Beyond direct membrane damage, evidence suggests Omiganan also translocates into the cytoplasm where it can interfere with vital intracellular processes. It has been shown to inhibit the synthesis of DNA, RNA, and proteins in a dose-dependent manner, contributing to its rapid bactericidal effects.[2][3][8]

Visualizations of Key Pathways and Processes

Diagram 1: Omiganan's Mechanism of Action

cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space Omiganan Omiganan (Cationic Peptide) Membrane Anionic Bacterial Membrane (LPS, Teichoic Acids, PG) Omiganan->Membrane 1. Electrostatic Attraction & Binding Depolarization Membrane Depolarization Membrane->Depolarization 2. Insertion & Disruption Macromolecules DNA, RNA, Protein Synthesis Membrane->Macromolecules 3. Translocation Permeabilization Permeabilization & Leakage of Contents Depolarization->Permeabilization CellDeath Cell Death Permeabilization->CellDeath Inhibition Inhibition of Synthesis Macromolecules->Inhibition Inhibition->CellDeath cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LUVs Prepare LUVs (e.g., POPC:POPG) Titration Titrate Peptide with LUVs LUVs->Titration Peptide Prepare Omiganan Solution Peptide->Titration Fluorescence Measure Trp Fluorescence Quenching Titration->Fluorescence Plot Plot Fluorescence vs. Lipid Concentration Fluorescence->Plot Model Fit Data to Partitioning Model Plot->Model Kp Calculate Partition Constant (Kp) Model->Kp

References

Unveiling the Potent In Vitro Activity of Omiganan Pentahydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro spectrum of activity of Omiganan Pentahydrochloride, a novel synthetic cationic antimicrobial peptide. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on its broad-spectrum efficacy against a wide range of bacterial and fungal pathogens, details the experimental methodologies employed in these assessments, and visualizes its mechanism of action and experimental workflows.

Core Findings: A Broad Spectrum of Antimicrobial Action

This compound has demonstrated consistent and potent in vitro activity against a diverse array of clinically relevant microorganisms.[1][2][3] Its efficacy extends to both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as various species of yeast.[4][5][6] The primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to rapid cell death.[6][7][8]

Quantitative Analysis of In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against a panel of bacterial and fungal isolates. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (all)109≤641632
Methicillin-resistant S. aureus (MRSA)--1632
Vancomycin-intermediate S. aureus (VISA)----
Vancomycin-resistant S. aureus (VRSA)-16--
Coagulase-negative staphylococci (CoNS)-1-844
Enterococcus faecalis--64128
Enterococcus faecium--48

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli--32-
Klebsiella spp. (ESBL-positive)--128-
Enterobacter spp.--64512
Pseudomonas aeruginosa--128256

Data compiled from multiple sources.[5]

Table 3: In Vitro Antifungal Activity of this compound

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans-16-25632-6432-128
Candida tropicalis-16-25632-6432-128
Candida krusei-16-25632-6432-128
Candida glabrata-16-256128-256256
Candida parapsilosis-16-256128-256256
Molds (including Aspergillus spp.)10≤1024--

Data compiled from multiple sources.[9]

Experimental Protocols

The in vitro activity of this compound was predominantly assessed using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a cornerstone for determining the antimicrobial susceptibility of microorganisms.

1. Inoculum Preparation:

  • Pure colonies of the test organism are isolated from an agar plate.

  • A suspension of the organism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared.

  • Serial twofold dilutions of the antimicrobial agent are made in the appropriate broth medium within a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Positive control wells (containing only the growth medium and inoculum) and negative control wells (containing only the growth medium) are included.

  • The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Time-Kill Assays

To assess the bactericidal or fungicidal activity of this compound, time-kill studies were performed.[1]

1. Experimental Setup:

  • Flasks containing broth with the test organism at a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL are prepared.

  • This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[1]

  • A growth control flask without the antimicrobial agent is included.

2. Sampling and Viable Cell Counting:

  • Aliquots are removed from each flask at specified time intervals (e.g., 0, 0.5, 2, 6, and 24 hours).[1]

  • Serial dilutions of these aliquots are plated onto appropriate agar media.

  • The plates are incubated, and the number of viable colonies is counted.

3. Data Analysis:

  • The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Visualizing the Science: Mechanism and Methodology

To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and the workflow for MIC determination.

G cluster_membrane Microbial Cytoplasmic Membrane membrane_outer Outer Leaflet membrane_inner Inner Leaflet omiganan Omiganan (Cationic Peptide) disruption Membrane Disruption & Pore Formation omiganan->disruption Interaction lysis Cell Lysis & Death disruption->lysis Leads to

Proposed Mechanism of Action of this compound.

G start Start: Isolate Microorganism prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_omiganan Prepare Serial Dilutions of Omiganan start->prep_omiganan inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_omiganan->inoculate incubate Incubate Plate inoculate->incubate read_results Read & Record MIC incubate->read_results end End: Determine Susceptibility read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

Methodological & Application

Application of Omiganan in a Pig Skin Colonization Model: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omiganan pentahydrochloride is a novel, synthetic cationic antimicrobial peptide with broad-spectrum activity against gram-positive and gram-negative bacteria, as well as yeasts. Its mechanism of action involves the disruption of microbial cell membranes, leading to rapid bactericidal and fungicidal effects. Due to these properties, Omiganan is under development for various topical applications, including the prevention of catheter-related infections and the treatment of skin conditions like acne and rosacea.

The ex vivo pig skin model is a valuable tool for preclinical evaluation of topical antimicrobial agents. Porcine skin shares significant anatomical and physiological similarities with human skin, making it a relevant substrate for studying microbial colonization and the efficacy of antimicrobial interventions.[1][2] This model allows for the assessment of drug performance in a complex biological environment that mimics the clinical setting more closely than traditional in vitro assays.

These application notes provide a comprehensive overview of the use of Omiganan in an ex vivo pig skin colonization model, including detailed experimental protocols and a summary of efficacy data. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial therapies.

Data Presentation

The efficacy of Omiganan has been demonstrated in a dose-dependent manner against a variety of microorganisms in an ex vivo pig skin colonization model. The following tables summarize the quantitative data on the reduction of microbial colonization after the application of Omiganan gel at different concentrations and time points.

Table 1: Dose-Dependent Antimicrobial Activity of Omiganan Gel in an Ex Vivo Pig Skin Model

MicroorganismOmiganan Gel Concentration (%)Log₁₀ CFU/site Reduction
Staphylococcus aureus (MRSA)0.1Significant
0.5More Potent
1.0Maximum Effect
2.0Maximum Effect
Staphylococcus aureus (MSSA)0.1Significant
0.5More Potent
1.0Maximum Effect
2.0Maximum Effect
Staphylococcus epidermidis0.1Significant
0.5More Potent
1.0Maximum Effect
2.0Maximum Effect
Gram-Negative Bacteria0.1 - 2.0Potent Activity
Yeasts0.1 - 2.0Potent Activity

Note: The original study indicated potent, dose-dependent activity, with the maximum effect observed at 1-2% Omiganan. Specific log reduction values for all organisms at all concentrations were not provided in the source material.

Table 2: Time-Dependent Antimicrobial Activity of 1% Omiganan Gel against Staphylococcus epidermidis in an Ex Vivo Pig Skin Model

Time Post-ApplicationMean Log₁₀ CFU/site Reduction
1 hour2.7
24 hours5.2

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in evaluating the efficacy of Omiganan in an ex vivo pig skin colonization model.

Protocol 1: Preparation of the Ex Vivo Pig Skin Model

Materials:

  • Freshly excised porcine skin

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • Sterile scalpel and forceps

  • Sterile biopsy punch (e.g., 12 mm diameter)

  • Sterile 12-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics

  • 1% agarose in PBS

  • Sterile paraffin wax

Procedure:

  • Obtain fresh porcine skin from a reputable supplier. Transport the skin on ice and process it as soon as possible.

  • Wash the skin thoroughly with sterile PBS to remove any contaminants.

  • Shave the hair from the skin surface.

  • Disinfect the skin surface by wiping with 70% ethanol and allowing it to air dry in a sterile environment (e.g., a biological safety cabinet).

  • Using a sterile biopsy punch, create circular explants of the desired size (e.g., 12 mm).

  • With a sterile scalpel, carefully remove the subcutaneous fat from the dermal side of the skin explants.

  • Prepare a semi-solid medium by mixing 1% agarose in PBS with DMEM containing FBS and antibiotics in a 6:4 ratio.

  • Dispense the semi-solid medium into the wells of a 12-well plate.

  • Place one skin explant, epidermis side up, into each well on top of the semi-solid medium.

  • Apply a thin layer of sterile paraffin wax around the edge of the skin explant to create a barrier between the epidermis and the medium.

  • Incubate the plates at 37°C with 5% CO₂ for 18-24 hours to allow the skin to equilibrate.

Protocol 2: Inoculum Preparation and Skin Colonization

Materials:

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans)

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile PBS or saline

  • Spectrophotometer

  • Sterile micropipettes and tips

Procedure:

  • Inoculate a single colony of the desired microorganism into a suitable liquid culture medium.

  • Incubate the culture overnight at 37°C with shaking.

  • Harvest the microbial cells by centrifugation.

  • Wash the cell pellet twice with sterile PBS or saline.

  • Resuspend the pellet in PBS or saline and adjust the concentration to the desired inoculum density (e.g., 1 x 10⁸ CFU/mL) using a spectrophotometer to measure the optical density.

  • Verify the inoculum concentration by performing serial dilutions and plating on appropriate agar plates.

  • Apply a small volume (e.g., 10-20 µL) of the prepared inoculum onto the center of the epidermal surface of each pig skin explant.

  • Incubate the inoculated explants at 37°C with 5% CO₂ for a sufficient period to allow for microbial attachment and colonization (e.g., 2-4 hours).

Protocol 3: Application of Omiganan and Incubation

Materials:

  • Omiganan gel at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%)

  • Placebo gel (vehicle control)

  • Sterile application tools (e.g., sterile swabs, pipette tips)

Procedure:

  • After the initial colonization period, apply a standardized amount of Omiganan gel or placebo gel to the inoculated area of each skin explant.

  • Ensure the gel is spread evenly over the inoculation site.

  • Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 1, 4, 24 hours).

Protocol 4: Enumeration of Viable Microorganisms (CFU Counting)

Materials:

  • Sterile PBS or saline with a neutralizing agent (if necessary)

  • Sterile scalpels and forceps

  • Sterile tissue homogenizer or bead beater

  • Sterile microcentrifuge tubes

  • Sterile micropipettes and tips

  • Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile spreaders or plating beads

Procedure:

  • At the end of the treatment period, aseptically remove each skin explant from the 12-well plate.

  • Place each explant into a sterile tube containing a known volume of sterile PBS or saline (e.g., 1-2 mL).

  • To recover the microorganisms, homogenize the skin tissue using a sterile tissue homogenizer or a bead beater.

  • Vortex the tube vigorously to ensure the release of bacteria from the tissue.

  • Perform a ten-fold serial dilution of the resulting suspension in sterile PBS or saline.

  • Plate a known volume (e.g., 100 µL) of each dilution onto the appropriate agar plates.

  • Spread the inoculum evenly using a sterile spreader or plating beads.

  • Incubate the plates at 37°C for 24-48 hours, or until colonies are visible.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the number of colony-forming units (CFU) per site (or per gram of tissue) using the following formula: CFU/site = (Number of colonies × Dilution factor) / Volume plated (in mL)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of Omiganan.

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_infection Phase 2: Colonization cluster_treatment Phase 3: Treatment & Analysis p1 Obtain & Prepare Porcine Skin p2 Create Skin Explants (Biopsy Punch) p1->p2 p3 Place Explants in Culture Plates p2->p3 i2 Inoculate Skin Explants p3->i2 Equilibrated Model i1 Prepare Microbial Inoculum i1->i2 i3 Incubate for Colonization i2->i3 t1 Apply Omiganan Gel & Placebo i3->t1 Colonized Model t2 Incubate for Treatment Period t1->t2 t3 Recover Microbes from Explants t2->t3 t4 Perform Serial Dilutions & Plate t3->t4 t5 Incubate Plates & Count CFUs t4->t5 end Data Analysis t5->end Calculate Log Reduction

Caption: Experimental workflow for evaluating Omiganan in a pig skin model.

mechanism_of_action omiganan Omiganan (Cationic Peptide) interaction Electrostatic Interaction omiganan->interaction bacterial_membrane Bacterial Cell Membrane (Anionic Phospholipids) bacterial_membrane->interaction disruption Membrane Disruption & Pore Formation interaction->disruption lysis Cell Lysis & Death disruption->lysis

Caption: Proposed mechanism of action for Omiganan.

References

Application Notes and Protocols for Determining Omiganan MIC Values using Broth Microdilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan pentahydrochloride (formerly MBI 226) is a novel, broad-spectrum cationic antimicrobial peptide derived from indolicidin.[1][2][3] It exhibits bactericidal and fungicidal activity against a wide range of pathogens, including antibiotic-resistant strains.[4][5][6] The primary mechanism of action involves the disruption of microbial cytoplasmic membranes, leading to depolarization and cell death.[1][7][8] Additionally, Omiganan has been shown to inhibit the synthesis of DNA, RNA, and proteins.[1][7] Accurate and reproducible methods for determining the Minimum Inhibitory Concentration (MIC) of Omiganan are crucial for its continued development and for monitoring microbial susceptibility. This document provides detailed protocols for determining Omiganan MIC values using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][9][10]

Data Presentation: Omiganan MIC Values

The following tables summarize the in vitro activity of Omiganan against a variety of bacterial and fungal isolates as determined by broth microdilution methods.

Table 1: Omiganan MIC Values for Common Bacterial Pathogens [4][5]

OrganismAntimicrobial Resistance ProfileMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureusMethicillin-Susceptible & Resistant1616≤ 32
Coagulase-Negative Staphylococci-441 - 8
Enterococcus faecalisVancomycin-Susceptible & Resistant64128-
Enterococcus faeciumVancomycin-Susceptible & Resistant48-
Streptococcus pneumoniaePenicillin-Susceptible & Resistant---
Escherichia coliWild-type32--
Escherichia coliESBL-producing32--
Klebsiella spp.Wild-type32--
Klebsiella spp.ESBL-producing128--
Enterobacter spp.Wild-type64512-
Enterobacter spp.AmpC-hyperproducing3264-
Pseudomonas aeruginosaCarbapenem-Susceptible & Resistant128256-

Table 2: Omiganan MIC Values for Fungal Pathogens [2][11]

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Candida albicans52---
Candida glabrata22---
Candida krusei10--16 - 64
Candida parapsilosis11--32 - 128
Candida tropicalis11---
All Candida spp.106--≤ 256
Molds (including Aspergillus spp.)20--≤ 1024
VVC Isolates-128-32 - 256
BSI Isolates-256-32 - 256

Table 3: Proposed Quality Control Ranges for Omiganan MIC Testing [1]

QC OrganismMediumProposed MIC QC Range (µg/mL)
Staphylococcus aureus ATCC 29213CA-MHB8 - 64
Staphylococcus aureus ATCC 29213MHB4 - 32
Enterococcus faecalis ATCC 29212CA-MHB / MHB32 - 128
Streptococcus pneumoniae ATCC 49619CA-MHB + 2-5% LHB32 - 128
Streptococcus pneumoniae ATCC 49619MHB + 2-5% LHB16 - 64
Escherichia coli ATCC 25922CA-MHB16 - 64
Escherichia coli ATCC 25922MHB8 - 32
Pseudomonas aeruginosa ATCC 27853CA-MHB64 - 256
Pseudomonas aeruginosa ATCC 27853MHB8 - 64
Candida parapsilosis ATCC 22019RPMI 164032 - 128
Candida krusei ATCC 6258RPMI 164016 - 64

CA-MHB: Cation-Adjusted Mueller-Hinton Broth; MHB: Mueller-Hinton Broth; LHB: Lysed Horse Blood; RPMI 1640: Roswell Park Memorial Institute 1640 medium.

Experimental Protocols

The following protocols are based on the CLSI reference methods for broth microdilution (M07 for bacteria and M27 for yeasts).[10][12][13]

Protocol 1: Broth Microdilution MIC Testing for Aerobic Bacteria

1. Materials:

  • This compound reference powder

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial isolates for testing

  • QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline (0.85%) or water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Omiganan Stock Solution:

  • Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Preparation:

  • Perform serial two-fold dilutions of the Omiganan stock solution in CA-MHB in the wells of the microtiter plate to achieve the desired final concentration range.

  • Include a growth control well (no Omiganan) and a sterility control well (no bacteria).

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the organism.

Protocol 2: Broth Microdilution MIC Testing for Yeasts

1. Materials:

  • As listed in Protocol 1, with the substitution of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) for CA-MHB.

  • Yeast isolates for testing.

  • QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).

2. Preparation of Omiganan Stock Solution:

  • As described in Protocol 1.

3. Preparation of Yeast Inoculum:

  • From a 24-hour culture on Sabouraud dextrose agar, select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the adjusted suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[12]

4. Microtiter Plate Preparation:

  • As described in Protocol 1, using RPMI 1640.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared yeast suspension.

  • Incubate the plates at 35°C for 24-48 hours.

6. Reading and Interpreting Results:

  • The MIC is the lowest concentration of Omiganan at which a prominent decrease in turbidity is observed compared to the growth control.

Mandatory Visualizations

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading stock Prepare Omiganan Stock Solution dilution Serial Dilution of Omiganan in Microtiter Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Microbial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C (16-20h for bacteria, 24-48h for yeast) inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for Broth Microdilution MIC Determination.

G cluster_effects Cellular Effects omiganan Omiganan (Cationic Peptide) membrane Bacterial/Fungal Cytoplasmic Membrane (Anionic) omiganan->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption depolarization Membrane Depolarization death Cell Death depolarization->death disruption->depolarization inhibition Inhibition of DNA, RNA, and Protein Synthesis disruption->inhibition inhibition->death

Caption: Proposed Mechanism of Action of Omiganan.

References

Application Note and Protocol: Time-Kill Assay for Omiganan Pentahydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan pentahydrochloride is a synthetic, broad-spectrum cationic antimicrobial peptide engineered as an analog of indolicidin.[1] It exhibits rapid microbicidal activity against a wide array of pathogens, including gram-positive and gram-negative bacteria, as well as fungi.[2] The primary mechanism of action for Omiganan involves the disruption of the bacterial cytoplasmic membrane, leading to rapid cell death.[2] This membrane-targeting action makes it a promising candidate for topical applications to prevent and treat localized infections, with a reduced likelihood of developing bacterial resistance.

The time-kill assay is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This application note provides a detailed protocol for performing a time-kill assay with this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table presents representative data from a time-kill assay of this compound against Staphylococcus aureus. This data is illustrative of the expected rapid bactericidal activity of Omiganan.

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.55.55.55.5
0.55.84.23.1<2.0
26.53.1<2.0<2.0
47.2<2.0<2.0<2.0
68.0<2.0<2.0<2.0
249.1<2.0<2.0<2.0

Note: This table presents illustrative data based on the known rapid bactericidal properties of Omiganan. Actual results may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

This section details the methodology for conducting a time-kill assay with this compound.

Materials
  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile polypropylene tubes and microcentrifuge tubes

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or manual plating supplies

Procedure

1. Preparation of Inoculum:

  • From a fresh 18-24 hour culture of the test microorganism on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute the adjusted inoculum in sterile CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.

2. Preparation of this compound Concentrations:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Perform serial dilutions of the stock solution in CAMHB to achieve final concentrations equivalent to 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) of Omiganan for the test organism. The MIC should be determined beforehand using a standardized broth microdilution method.

3. Time-Kill Assay:

  • Set up a series of sterile polypropylene tubes for each concentration of Omiganan to be tested, plus a growth control tube (no antimicrobial).

  • Add the appropriate volume of the diluted Omiganan solution to each corresponding tube.

  • Add the prepared bacterial inoculum to each tube to achieve the final desired starting concentration of ~5 x 10⁵ CFU/mL.

  • The growth control tube should contain only the bacterial inoculum in CAMHB.

  • Immediately after inoculation (time zero), and at subsequent time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).

  • Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS to neutralize the antimicrobial activity.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

4. Data Analysis:

  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the concentration of viable bacteria (CFU/mL) for each time point and concentration.

  • Plot the Log10 CFU/mL versus time for each concentration of Omiganan and the growth control.

  • Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action: Membrane Disruption

Mechanism of Action of Omiganan cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Cytoplasmic Membrane Pore_Formation Pore Formation & Membrane Disruption Bacterial_Membrane->Pore_Formation Membrane Perturbation Cytoplasm Cytoplasm Omiganan Omiganan Pentahydrochloride Omiganan->Bacterial_Membrane Electrostatic Interaction Leakage Cellular Leakage Pore_Formation->Leakage Ion & Metabolite Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Loss of Homeostasis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Time-Kill Assay

Time-Kill Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Drug_Prep Prepare Omiganan Concentrations (e.g., 1x, 2x, 4x MIC) Start->Drug_Prep Incubation Incubate Bacteria with Omiganan and Growth Control Inoculum_Prep->Incubation Drug_Prep->Incubation Sampling Sample at Time Points (0, 0.5, 2, 4, 6, 24h) Incubation->Sampling Sampling->Incubation Continue Incubation Dilution Perform Serial Dilutions Sampling->Dilution Plating Plate Dilutions on Agar Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Analyze_Data Analyze Data and Plot Time-Kill Curve Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow diagram for the time-kill assay protocol.

References

Troubleshooting & Optimization

Troubleshooting variability in Omiganan minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omiganan minimum inhibitory concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may lead to variability in Omiganan MIC results.

Q1: My Omiganan MIC values are higher than expected or show significant well-to-well and experiment-to-experiment variability. What are the potential causes?

A1: Variability in Omiganan MIC assays can stem from several factors related to its nature as a cationic antimicrobial peptide. Key areas to investigate include:

  • Plasticware Adsorption: Omiganan, being positively charged, can readily bind to negatively charged surfaces like standard polystyrene microtiter plates. This binding depletes the effective concentration of the peptide in the assay medium, leading to artificially high MIC values.

  • Media Composition: The type of growth medium used can significantly impact Omiganan's activity. Divalent cations (Ca²⁺ and Mg²⁺) present in cation-adjusted Mueller-Hinton Broth (CA-MHB) can interfere with the peptide's interaction with the bacterial membrane, resulting in higher MICs compared to unadjusted Mueller-Hinton Broth (MHB).

  • Salt Concentration: High salt concentrations in the assay medium can reduce the antimicrobial activity of cationic peptides by interfering with the electrostatic interactions required for binding to the bacterial membrane.

  • Inoculum Preparation: The growth phase and final concentration of the bacterial inoculum can affect MIC results. It is crucial to use a standardized inoculum from a fresh culture in the logarithmic phase of growth.

Q2: What type of microtiter plates should I use for Omiganan MIC assays?

A2: It is strongly recommended to use polypropylene microtiter plates instead of polystyrene plates.[1][2] Cationic peptides like Omiganan are known to bind to the surface of polystyrene, which can lead to a significant underestimation of the peptide's potency (i.e., a falsely high MIC).[1][2] Studies on other cationic peptides have shown that MIC values can be two- to four-fold higher when using polystyrene plates compared to polypropylene plates.[1] If polypropylene plates are unavailable, using coated "low-binding" plates can be an alternative.

Q3: How does the choice of growth medium affect Omiganan MIC results?

A3: The presence of divalent cations is a critical factor. Cation-adjusted Mueller-Hinton Broth (CA-MHB) contains standardized concentrations of Ca²⁺ and Mg²⁺, which can antagonize the activity of cationic peptides. This is demonstrated by the higher MIC quality control ranges for Omiganan in CA-MHB compared to unadjusted MHB for several bacterial strains.[3] For fungal susceptibility testing, RPMI-1640 medium is commonly used.[3]

Q4: Can I add serum to my MIC assay to mimic in vivo conditions?

A4: While adding serum can mimic physiological conditions, it's important to be aware that serum proteins, such as albumin, can bind to antimicrobial peptides, reducing their effective free concentration and thus increasing the MIC.[4][5][6] The extent of this effect is specific to the peptide and the concentration of serum used. If you choose to add serum, it is crucial to perform appropriate controls and to be aware that the resulting MIC may not be directly comparable to results from standard media.

Q5: What are the recommended storage conditions for Omiganan stock solutions?

A5: Omiganan stock solutions should be stored under the following conditions to ensure stability:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

It is advisable to store the peptide in sealed containers, protected from moisture and light.

Quantitative Data Summary

The following tables summarize quantitative data on Omiganan's antimicrobial activity and factors influencing its MIC.

Table 1: Proposed Quality Control Ranges for Omiganan MIC Testing [3]

Quality Control StrainMediumProposed MIC QC Range (µg/mL)
Enterococcus faecalis ATCC 29212CA-MHB32 - 128
MHB32 - 128
Staphylococcus aureus ATCC 29213CA-MHB8 - 64
MHB4 - 32
Streptococcus pneumoniae ATCC 49619CA-MHB32 - 128
MHB16 - 64
Escherichia coli ATCC 25922CA-MHB16 - 64
MHB8 - 32
Pseudomonas aeruginosa ATCC 27853CA-MHB64 - 256
MHB8 - 64
Candida parapsilosis ATCC 22019RPMI-164032 - 128
Candida krusei ATCC 6258RPMI-164016 - 64

Table 2: In Vitro Activity of Omiganan Against Common Bacterial Pathogens [7][8]

Organism Group (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Coagulase-negative staphylococci (149)441 - 8
Staphylococcus aureus (150)1616≤1 - 32
Enterococcus faecium (30)48≤1 - 16
Enterococcus faecalis (30)6412816 - 128
Escherichia coli (30)326416 - 128
Klebsiella spp. (30)321288 - 256
Enterobacter spp. (30)6451216 - 512
Pseudomonas aeruginosa (47)12825616 - 256

Table 3: In Vitro Activity of Omiganan Against Fungal Pathogens [9][10]

Organism Group (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida spp. (106)128256
Candida albicans (52)64128
Candida glabrata (22)128256
Candida krusei (10)3232
Candida parapsilosis (11)256256
Candida tropicalis (11)3264
Aspergillus spp. (10)-1024
Molds (non-Aspergillus) (10)-256

Experimental Protocols

Broth Microdilution MIC Assay (Modified for Cationic Peptides)

This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides and incorporates principles from the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • Omiganan pentahydrochloride

  • Sterile, 96-well polypropylene microtiter plates (round-bottom preferred)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB) or unadjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Sterile polypropylene tubes for dilutions

  • Spectrophotometer

  • Plate shaker

  • Incubator (37°C)

Procedure:

  • Preparation of Omiganan Stock Solution:

    • Prepare a stock solution of Omiganan in sterile deionized water.

    • Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest desired final concentration.

    • Perform serial two-fold dilutions in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate growth medium (MHB or CA-MHB) to all wells of a 96-well polypropylene plate.

    • Add 11 µL of the 10x Omiganan serial dilutions to the corresponding wells in columns 1-10. Column 11 will serve as a growth control (no peptide), and column 12 as a sterility control (no bacteria).

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the organism. This can be assessed by eye or using a microplate reader.

Radial Diffusion Assay (RDA)

This is a gel-based assay to determine the antimicrobial activity of peptides.

Materials:

  • This compound

  • Bacterial strain for testing

  • Tryptic Soy Broth (TSB)

  • Agarose

  • Sterile petri dishes

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Grow the bacterial strain in TSB to mid-logarithmic phase.

    • Prepare an underlay gel of 1% agarose in a suitable buffer (e.g., 10 mM Tris, pH 7.4).

    • Prepare an overlay gel of 1% agarose in the same buffer, cool to ~45°C, and add the bacterial suspension to a final concentration of ~1 x 10⁶ CFU/mL.

    • Pour the overlay gel onto the underlay gel in a petri dish and allow it to solidify.

  • Application of Omiganan:

    • Create small wells (2-3 mm diameter) in the solidified agar.

    • Add a small volume (e.g., 5 µL) of different concentrations of Omiganan solution into each well.

  • Incubation:

    • Incubate the plate at 37°C for 3 hours to allow for peptide diffusion.

    • Overlay the gel with a nutrient-rich broth (e.g., 2x TSB) and incubate for a further 16-24 hours at 37°C.

  • Reading the Results:

    • Measure the diameter of the clear zone of growth inhibition around each well.

    • The diameter of the clearing zone is proportional to the concentration of the antimicrobial peptide. A standard curve can be generated using known concentrations to determine the MIC.

Visualizations

Omiganan_Mechanism_of_Action Omiganan Omiganan (Cationic Peptide) ElectrostaticInteraction Initial Electrostatic Interaction Omiganan->ElectrostaticInteraction Binds to BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneDisruption Membrane Disruption & Pore Formation ElectrostaticInteraction->MembraneDisruption Leads to CellDeath Cell Death MembraneDisruption->CellDeath Results in

Caption: Omiganan's proposed mechanism of action.

MIC_Variability_Factors MIC_Variability Omiganan MIC Variability Plasticware Plasticware (Polystyrene vs. Polypropylene) Plasticware->MIC_Variability Media Media Composition (Cations, pH, Salt) Media->MIC_Variability Inoculum Inoculum (Growth Phase, Density) Inoculum->MIC_Variability Serum Serum Components (Protein Binding) Serum->MIC_Variability

Caption: Key factors contributing to Omiganan MIC variability.

Broth_Microdilution_Workflow start Start prep_peptide Prepare Omiganan Serial Dilutions start->prep_peptide prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum plate_setup Dispense Media, Peptide, and Inoculum into Polypropylene Plate prep_peptide->plate_setup prep_inoculum->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Broth microdilution workflow for Omiganan MIC.

References

Addressing solubility challenges of Omiganan Pentahydrochloride for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges and conducting in vitro studies with Omiganan Pentahydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic cationic antimicrobial peptide. Its primary mechanism of action involves the disruption of the microbial cytoplasmic membrane, leading to depolarization, leakage of cellular contents, and cell death.[1] It also inhibits the synthesis of macromolecules such as DNA, RNA, and protein.[2] Additionally, Omiganan has demonstrated immunomodulatory effects by enhancing interferon responses through endosomal Toll-Like Receptors (TLRs).

Q2: In which solvents is this compound soluble?

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound should be stored at low temperatures to maintain stability. Based on general laboratory practices for peptides and available product information, the following storage conditions are recommended:

  • -80°C: for long-term storage (up to 6 months).

  • -20°C: for short-term storage (up to 1 month).

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Q4: Can I filter-sterilize this compound solutions?

Yes, if you are preparing a stock solution in water for use in cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[4] However, it is crucial to use a low-protein-binding filter material (e.g., PVDF or PES) to minimize the loss of the peptide. Always check with the filter manufacturer for compatibility.

Troubleshooting Guide

Issue 1: My this compound powder is difficult to dissolve.

  • Possible Cause: Insufficient solvent volume or inadequate mixing. As a peptide salt, it may require some energy to dissolve.

  • Troubleshooting Steps:

    • Ensure you are using a sufficient volume of your chosen solvent (e.g., sterile water).

    • Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution.

    • Sonication in a water bath for short periods can also be effective. Be cautious not to overheat the solution.

Issue 2: The compound precipitates out of solution when I dilute my stock in cell culture medium.

  • Possible Cause: The high salt concentration or pH of the culture medium may reduce the solubility of this compound. Peptides can also interact with components of the serum in the medium.

  • Troubleshooting Steps:

    • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the Omiganan stock solution.

    • Dilute serially: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in the medium.

    • Increase mixing: Add the Omiganan solution dropwise to the medium while gently swirling or vortexing.

    • Reduce serum concentration: If using a serum-containing medium, consider temporarily reducing the serum percentage during the initial exposure to the compound, if experimentally permissible.

    • Test different media: If precipitation persists, try a different basal medium to see if a specific component is causing the issue.

Issue 3: I am seeing inconsistent results in my antimicrobial assays.

  • Possible Cause: Inaccurate concentration of the stock solution, degradation of the peptide, or binding of the peptide to labware.

  • Troubleshooting Steps:

    • Verify stock concentration: If possible, use a spectrophotometer to measure the absorbance at 280 nm to get an approximate concentration, using the molar extinction coefficient of the tryptophan residues.

    • Prepare fresh stock: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution.

    • Use low-binding plastics: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the peptide due to adsorption to surfaces.

    • Adhere to standardized protocols: For antimicrobial susceptibility testing, follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityNotes
WaterSolubleCommonly used for preparing aqueous stock solutions for in vitro assays.[4] Specific mg/mL or molar solubility data is not readily available.
DMSOData not available-
EthanolData not available-

Table 2: In Vitro Activity of this compound against Selected Microorganisms

OrganismMIC Range (µg/mL)Notes
Staphylococcus aureus16 - 32 (MIC90)Includes methicillin-resistant strains (MRSA).
Vancomycin-intermediate S. aureus (VISA)MIC90 values were 2-fold greater than wild-type.
Vancomycin-resistant S. aureus (VRSA)Inhibited by 16 µg/mL.
Candida speciesAll tested species inhibited at concentrations well below the 1% clinical formulation.
FungiEffective against a range of fungal pathogens responsible for catheter-associated infections.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette and low-protein-binding tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a sterile environment.

  • Transfer the powder to a sterile, low-protein-binding microcentrifuge tube.

  • Add the calculated volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm low-protein-binding syringe filter.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is a generalized procedure based on CLSI guidelines.

Materials:

  • This compound stock solution

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight. Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension as per the specific CLSI protocol to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Prepare Omiganan Dilutions: a. Perform serial two-fold dilutions of the Omiganan stock solution in the appropriate broth medium directly in the 96-well plate. b. The final volume in each well before adding the inoculum should be half the final testing volume (e.g., 50 µL if the final volume is 100 µL).

  • Inoculate the Plate: Add the prepared microbial inoculum to each well containing the Omiganan dilutions.

  • Controls: a. Growth Control: A well containing only the broth medium and the microbial inoculum. b. Sterility Control: A well containing only the broth medium.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Omiganan_Membrane_Disruption cluster_membrane Bacterial Cytoplasmic Membrane Membrane Lipid_Bilayer Lipid Bilayer Omiganan Omiganan Pentahydrochloride Binding Electrostatic Binding to Anionic Lipids Omiganan->Binding Insertion Hydrophobic Insertion into Membrane Core Binding->Insertion Disruption Membrane Disruption (Pore Formation/Detergent-like) Insertion->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Leakage Leakage of Cellular Contents Disruption->Leakage Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Mechanism of Omiganan-induced bacterial membrane disruption.

Omiganan_Immunomodulation cluster_cell Plasmacytoid Dendritic Cell cluster_endosome Endosome Omiganan Omiganan Pentahydrochloride TLRs TLR3, TLR7, TLR8, TLR9 Omiganan->TLRs enhances response to ligands MyD88 MyD88 TLRs->MyD88 MyD88-dependent TRIF TRIF TLRs->TRIF TRIF-dependent (for TLR3) Signaling_Cascade Downstream Signaling Cascade MyD88->Signaling_Cascade TRIF->Signaling_Cascade Transcription_Factors Activation of IRFs & NF-κB Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Interferon Interferon-α Release Gene_Expression->Interferon

Caption: Immunomodulatory signaling pathway of Omiganan.

Troubleshooting_Workflow Start Precipitation Observed During Dilution Check_Temp Is the medium pre-warmed to 37°C? Start->Check_Temp Warm_Medium Warm medium to 37°C Check_Temp->Warm_Medium No Check_Dilution How was the dilution performed? Check_Temp->Check_Dilution Yes Warm_Medium->Check_Dilution Direct_Addition Direct addition of concentrated stock Check_Dilution->Direct_Addition Direct Serial_Dilution Serial dilution Check_Dilution->Serial_Dilution Serial Try_Serial Perform serial dilutions in pre-warmed medium Direct_Addition->Try_Serial Check_Serum Is serum present in the medium? Serial_Dilution->Check_Serum Try_Serial->Check_Serum Reduce_Serum Consider reducing serum concentration temporarily Check_Serum->Reduce_Serum Yes Still_Precipitates Precipitation persists? Check_Serum->Still_Precipitates No Reduce_Serum->Still_Precipitates Test_Media Test with a different basal medium Still_Precipitates->Test_Media Yes Resolved Issue Resolved Still_Precipitates->Resolved No Test_Media->Resolved

Caption: Troubleshooting workflow for Omiganan precipitation in media.

References

Technical Support Center: Omiganan Formulations and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of formulation on Omiganan's bactericidal and fungicidal activity. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Omiganan and what is its general mechanism of action?

Omiganan is a synthetic, cationic antimicrobial peptide, an analog of indolicidin.[1][2][3] Its primary mechanism of action is the disruption of the microbial cytoplasmic membrane, leading to cell death.[4][5][6] This rapid, membrane-lytic activity is a key feature of its broad-spectrum efficacy against both gram-positive and gram-negative bacteria, as well as various fungi.[3][7]

Q2: What are the common formulations of Omiganan used in research and clinical studies?

Omiganan has been predominantly studied as a topical gel at concentrations ranging from 0.1% to 2.5%.[2][8][9] A 1% topical gel formulation is frequently cited in clinical trials for the prevention of catheter-associated infections and for dermatological conditions like acne and rosacea.[8][9][10] More advanced formulations, such as liposomal gels, have also been developed to provide controlled release and enhanced skin permeation.[4][5][6][9]

Q3: How does the formulation of Omiganan affect its antimicrobial activity?

The formulation can significantly influence the local concentration, release kinetics, and bioavailability of Omiganan, thereby impacting its efficacy. For instance, liposomal gel formulations of Omiganan have demonstrated controlled release and a better permeation profile compared to conventional gel and lotion formulations.[4][5][6][9] The concentration of Omiganan in a gel formulation also shows a dose-dependent effect on its bactericidal and fungicidal activity.[8]

Q4: Is Omiganan effective against antibiotic-resistant bacteria?

Yes, studies have shown that Omiganan's potency is generally unaffected by common antibiotic resistance mechanisms. For example, its activity against staphylococci is not significantly different between methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains.[8] Similarly, its efficacy against enterococci is not impacted by vancomycin resistance.[11]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Omiganan.

  • Possible Cause 1: Variation in testing medium. The composition of the broth medium can affect the measured MIC of Omiganan. For instance, studies have shown that Mueller-Hinton Broth with adjusted cation concentrations (CA-MHB) can yield different MIC values compared to standard Mueller-Hinton Broth (MHB) for certain bacterial strains like P. aeruginosa.[12]

    • Recommendation: Ensure consistent use of the same standardized broth medium throughout your experiments for comparable results. Refer to established protocols and quality control guidelines for antimicrobial susceptibility testing of cationic peptides.[12]

  • Possible Cause 2: Inoculum size. While some studies suggest that Omiganan's activity is not significantly affected by inoculum size, substantial variations could still lead to inconsistent results.[8]

    • Recommendation: Standardize the inoculum preparation and concentration according to established protocols (e.g., CLSI guidelines) for all MIC assays.

  • Possible Cause 3: Peptide stability. Omiganan, being a peptide, can be susceptible to degradation.

    • Recommendation: Store Omiganan stock solutions under appropriate conditions, such as at -80°C for long-term storage and -20°C for short-term use, in sealed containers away from moisture and light.[1]

Issue 2: Reduced activity of Omiganan in a topical gel formulation in an in vivo model.

  • Possible Cause 1: Poor skin permeation. The vehicle of the topical formulation plays a crucial role in the delivery of the active peptide to the site of infection.

    • Recommendation: Consider using or comparing with a formulation designed for enhanced permeation, such as a liposomal gel.[4][5][6][9] These have been shown to have better permeation profiles.[4][5][6]

  • Possible Cause 2: Interaction with biological matrix. Components of the skin or wound exudate could potentially interact with and reduce the activity of the cationic peptide.

    • Recommendation: Evaluate the activity of the Omiganan formulation in the presence of relevant biological fluids or matrices in an in vitro setting before proceeding to extensive in vivo studies.

Quantitative Data Summary

The following tables summarize the bactericidal and fungicidal activity of Omiganan from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Omiganan Against Various Bacterial Species

Bacterial SpeciesResistance ProfileMIC50 (mg/L)MIC90 (mg/L)Formulation/Condition
Coagulase-negative staphylococci-44Broth microdilution
Staphylococcus aureusMethicillin-resistant (MRSA)1616Broth microdilution
Staphylococcus aureusMethicillin-sensitive (MSSA)1616Broth microdilution
Enterococcus faeciumVancomycin-resistant88Broth microdilution
Enterococcus faecalisVancomycin-resistant64128Broth microdilution
Escherichia coliESBL-negative32-Broth microdilution
Klebsiella spp.ESBL-positive--4-fold increase in MIC50 vs ESBL-negative
Pseudomonas aeruginosaCarbapenem-resistant128256Broth microdilution

Data sourced from multiple studies.[11][13]

Table 2: Minimum Inhibitory Concentrations (MIC) of Omiganan Against Various Fungal Species

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Formulation/Condition
Candida albicans32-6432-128Broth microdilution
Candida glabrata128-256256Broth microdilution
Candida krusei32-6432-128Broth microdilution
Candida parapsilosis128-256256Broth microdilution
Candida tropicalis32-6432-128Broth microdilution
Molds (e.g., Aspergillus spp.)-≤1024Broth microdilution

Data primarily from studies on catheter-associated fungal pathogens. The 1% clinical gel formulation corresponds to a concentration of 10,000 µg/mL.[10][14]

Experimental Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum:

    • Grow microbial cultures overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Preparation of Omiganan Dilutions:

    • Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the Omiganan stock solution in the appropriate broth medium in the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the Omiganan dilutions.

    • Include a positive control (microbes in broth without Omiganan) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.

2. Ex Vivo Pig Skin Colonization Model

This model is used to evaluate the efficacy of topical antimicrobial formulations.

  • Skin Preparation:

    • Obtain fresh pig skin and remove subcutaneous fat.

    • Cut the skin into appropriate sizes and mount them in diffusion cells.

  • Inoculation:

    • Apply a standardized suspension of the test microorganism (e.g., S. aureus, S. epidermidis, or C. albicans) to a defined area on the epidermal surface.

    • Allow the inoculum to dry.

  • Application of Omiganan Formulation:

    • Apply a measured amount of the Omiganan gel formulation (e.g., 0.1% to 2% gel) to the inoculated area.

  • Incubation and Sampling:

    • Incubate the skin samples at a physiologically relevant temperature and humidity.

    • At specified time points (e.g., 1, 6, 24 hours), recover the microorganisms from the skin surface using a suitable method (e.g., swabbing or washing with a neutralizing buffer).

  • Quantification:

    • Perform serial dilutions of the recovered microbial suspension and plate on appropriate agar plates.

    • Incubate the plates and count the number of CFUs to determine the reduction in microbial counts compared to a vehicle-treated control.[8]

Visualizations

Omiganan_Mechanism_of_Action Omiganan Omiganan (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction Omiganan->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Cell Membrane (Anionic Phospholipids) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Peptide Insertion into Membrane ElectrostaticInteraction->MembraneInsertion Hydrophobic Interactions MembraneDisruption Membrane Disruption (Pore Formation/Detergent-like effect) MembraneInsertion->MembraneDisruption IonLeakage Ion Leakage (K+, Na+) MembraneDisruption->IonLeakage MetaboliteLeakage Metabolite Leakage (ATP, etc.) MembraneDisruption->MetaboliteLeakage CellDeath Bacterial/Fungal Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath

Caption: Proposed mechanism of action for Omiganan leading to microbial cell death.

Experimental_Workflow_MIC Start Start: Prepare Microbial Culture PreparePeptide Prepare Serial Dilutions of Omiganan Start->PreparePeptide StandardizeInoculum Standardize Microbial Inoculum (e.g., 5x10^5 CFU/mL) Start->StandardizeInoculum InoculatePlate Inoculate 96-Well Plate (Peptide + Microbe) PreparePeptide->InoculatePlate StandardizeInoculum->InoculatePlate Incubate Incubate Plate (18-24 hours at 37°C) InoculatePlate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Enhancing the Stability of Omiganan in a Gel Matrix for Extended Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when formulating and storing Omiganan in a gel matrix.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Omiganan in a gel matrix.

Q1: What are the primary factors that can affect the stability of Omiganan in a gel formulation?

A1: The stability of Omiganan, a cationic antimicrobial peptide, in a gel matrix can be influenced by several factors:

  • pH of the formulation: Extreme pH values can lead to the degradation of the peptide. The optimal pH for peptide stability needs to be determined for each specific formulation.[1]

  • Storage Temperature: Higher temperatures generally accelerate chemical degradation, including hydrolysis and oxidation.[2] For long-term storage, lower temperatures are preferable.

  • Gelling Agent Interaction: Omiganan is a cationic peptide, and interactions with anionic polymers like Carbopol (polyacrylic acid) can occur. These interactions can be influenced by the ionic strength of the medium and may affect peptide release and stability.[3][4][5]

  • Presence of Oxidizing Agents: Exposure to oxygen and other oxidizing agents can lead to the degradation of susceptible amino acid residues within the peptide structure.

  • Light Exposure: Photodegradation can occur, especially for peptides containing light-sensitive amino acids. Formulations should be protected from light.[6]

  • Enzymatic Degradation: Although less common in purified gel systems, contamination with proteases could lead to enzymatic degradation of the peptide.

  • Sterilization Method: The method used to sterilize the final product can significantly impact the stability of both the peptide and the gel matrix. Heat and radiation sterilization methods have been shown to cause degradation of active ingredients and changes in gel viscosity.[7][8]

Q2: What is the expected shelf-life of an Omiganan gel formulation?

A2: A 1% Omiganan gel has been shown to be stable for at least 12 months when stored at room temperature in single-use ampoules.[3] However, the exact shelf-life will depend on the specific formulation, including the gelling agent, excipients, and packaging. It is crucial to conduct long-term stability studies under the intended storage conditions to establish the shelf-life for a specific product.[9][10]

Q3: Are there specific gelling agents that are recommended for formulating Omiganan?

A3: The choice of gelling agent is critical. While anionic polymers like Carbopol (polyacrylic acid) are common, their interaction with the cationic Omiganan peptide needs to be carefully evaluated.[3][4][5] Non-ionic polymers such as Pluronic F-127 or hydroxypropyl methylcellulose (HPMC) could be considered as alternatives to minimize ionic interactions. The compatibility of Omiganan with the chosen gelling agent should be thoroughly assessed through stability studies.

Q4: How does Omiganan interact with bacterial cells, and does this relate to its stability?

A4: Omiganan, a cationic peptide, primarily acts by disrupting the bacterial cytoplasmic membrane.[11] It interacts with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization and cell death.[5][12] While this mechanism of action is key to its antimicrobial efficacy, the chemical properties that drive this interaction (cationic and amphipathic nature) can also influence its stability in a formulation, particularly its interaction with charged excipients.[3][4][5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and storage of Omiganan gels.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Omiganan Potency Over Time - Chemical degradation (hydrolysis, oxidation).- Adsorption to the container surface.- Interaction with gelling agent or excipients.- Conduct forced degradation studies to identify degradation pathways.[6][13][14][15][16]- Optimize the pH of the formulation to a range where Omiganan shows maximum stability.- Incorporate antioxidants if oxidation is identified as a degradation pathway.- Use packaging materials with low protein binding.- Evaluate different gelling agents (e.g., non-ionic polymers) to minimize interactions.[3][4][5]- Store the formulation at recommended lower temperatures.
Changes in Gel Viscosity or Appearance (e.g., thinning, phase separation) - Degradation of the polymer gelling agent.- Interaction between Omiganan and the gelling agent leading to changes in the polymer network.- Temperature fluctuations during storage.- Assess the stability of the gelling agent at the intended storage conditions and pH of the formulation.- Investigate the compatibility between Omiganan and the gelling agent using techniques like rheology and microscopy.- Control storage temperature and avoid freeze-thaw cycles.
Precipitation or Aggregation of Omiganan - pH of the formulation is near the isoelectric point of Omiganan.- High concentration of the peptide.- Unfavorable ionic interactions with excipients.- Adjust the pH of the formulation to ensure Omiganan remains soluble.- Evaluate the effect of peptide concentration on aggregation.[17]- Screen different buffers and excipients for their impact on Omiganan solubility and aggregation.
Discoloration of the Gel - Degradation of Omiganan or other excipients.- Interaction between formulation components.- Exposure to light.- Identify the source of discoloration through stability studies with individual components.- Protect the formulation from light by using opaque or amber-colored packaging.[6]- Evaluate the compatibility of all excipients.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of Omiganan in a gel matrix.

Protocol for Stability-Indicating HPLC Method Development and Validation

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying Omiganan and detecting its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Omiganan in a gel formulation.

Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Agilent 1290 Infinity II LC System).

  • Reversed-phase C18 column (e.g., Waters X-Bridge™ C18, 50 mm × 4.6 mm, 3.5 µm).[18]

Method Development:

  • Mobile Phase Selection: Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

  • Gradient Optimization: Optimize the gradient to achieve good separation between the Omiganan peak and any degradation product peaks generated during forced degradation studies.

  • Wavelength Selection: Determine the optimal detection wavelength by scanning the UV spectrum of Omiganan. A wavelength of around 220 nm is often suitable for peptide detection.

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on the Omiganan gel.[6][13][14][15][16]

  • Acid Hydrolysis: Treat the gel with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the gel with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the gel with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the gel at 80°C for 48 hours.

  • Photodegradation: Expose the gel to UV light (254 nm) and visible light for 24 hours.

Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze the forced degradation samples to demonstrate that the method can separate Omiganan from its degradation products.

  • Linearity: Prepare a series of standard solutions of Omiganan at different concentrations and construct a calibration curve.

  • Accuracy: Determine the recovery of Omiganan from spiked placebo gel samples at different concentration levels.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Omiganan that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

Protocol for Long-Term and Accelerated Stability Testing

This protocol outlines the procedure for conducting stability studies according to ICH guidelines.[9][10][13]

Objective: To evaluate the long-term stability of the Omiganan gel formulation under recommended storage conditions and to predict its shelf-life using accelerated stability studies.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[10]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

Procedure:

  • Prepare at least three batches of the final Omiganan gel formulation.

  • Package the gel in the intended final container-closure system.

  • Place the samples in stability chambers maintained at the specified long-term, intermediate, and accelerated conditions.

  • Withdraw samples at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[13]

    • Accelerated: 0, 3, and 6 months.[10]

  • Analyze the withdrawn samples for the following parameters:

    • Appearance: Visual inspection for color, clarity, and homogeneity.

    • pH: Measure the pH of the gel.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Omiganan Content: Quantify the concentration of Omiganan using the validated stability-indicating HPLC method.

    • Degradation Products: Monitor the levels of any degradation products.

    • Microbial Limits: Test for microbial contamination.

Data Analysis:

  • Plot the Omiganan concentration and other parameters as a function of time for each storage condition.

  • Use the data from the accelerated stability study to predict the shelf-life at the long-term storage condition using appropriate kinetic models (e.g., Arrhenius equation).

Section 4: Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies.

Table 1: Long-Term Stability Data for 1% Omiganan Gel at 25°C/60% RH

Time (Months)AppearancepHViscosity (cP)Omiganan Content (%)Total Degradation Products (%)
0Clear, homogenous gel6.515000100.0< 0.1
3Clear, homogenous gel6.41480099.50.2
6Clear, homogenous gel6.41475099.10.4
12Clear, homogenous gel6.31460098.20.8
24Clear, homogenous gel6.21440096.51.5
36Clear, homogenous gel6.11420094.82.3

Table 2: Accelerated Stability Data for 1% Omiganan Gel at 40°C/75% RH

Time (Months)AppearancepHViscosity (cP)Omiganan Content (%)Total Degradation Products (%)
0Clear, homogenous gel6.515000100.0< 0.1
3Clear, homogenous gel6.21400095.32.1
6Clear, homogenous gel6.01350090.74.5

Section 5: Visualizations

This section provides diagrams to illustrate key workflows and concepts.

Experimental_Workflow_for_Stability_Assessment cluster_formulation Formulation cluster_stability Stability Testing (ICH Guidelines) cluster_analysis Analysis at Time Points cluster_evaluation Evaluation Formulation Prepare Omiganan Gel (3 Batches) LongTerm Long-Term Storage (25°C/60%RH) Formulation->LongTerm Accelerated Accelerated Storage (40°C/75%RH) Formulation->Accelerated Analysis Physical & Chemical Analysis: - Appearance, pH, Viscosity - HPLC for Omiganan & Degradants LongTerm->Analysis Accelerated->Analysis Data_Analysis Data Analysis & Shelf-Life Prediction Analysis->Data_Analysis

Caption: Workflow for Omiganan Gel Stability Assessment.

Peptide_Degradation_Pathways cluster_degradation Potential Degradation Pathways Omiganan Omiganan (Intact Peptide) Hydrolysis Hydrolysis (e.g., deamidation, peptide bond cleavage) Omiganan->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., of Tryptophan residues) Omiganan->Oxidation O₂, light Aggregation Aggregation/Precipitation Omiganan->Aggregation Concentration, pH Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Aggregation->Degradation_Products

Caption: Potential Degradation Pathways for Omiganan.

References

Technical Support Center: Optimizing Omiganan Concentration for Acne Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omiganan in acne models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Omiganan in in vitro studies against Cutibacterium acnes?

A1: Based on available data for Omiganan's activity against other Gram-positive bacteria and its use in clinical trials for skin conditions, a starting concentration range of 1 µg/mL to 128 µg/mL is recommended for determining the Minimum Inhibitory Concentration (MIC) against C. acnes.[1] In topical formulations used in experimental skin colonization models, concentrations ranging from 0.1% to 2% have shown potent, dose-dependent antimicrobial activity.[2] Clinical trials for acne vulgaris have investigated Omiganan gel concentrations of 1%, 1.75%, and 2.5%.[3]

Q2: How does Omiganan's antimicrobial activity translate from in vitro to in vivo models?

A2: Omiganan has demonstrated rapid and significant bactericidal and fungicidal activity in both ex vivo pig skin and in vivo guinea pig skin colonization models.[2] A 1% Omiganan gel produced a substantial reduction in Staphylococcus epidermidis counts within one hour of application.[2] However, the complex microenvironment of the skin follicle in acne, including the presence of sebum and a biofilm, may require higher concentrations for efficacy. Therefore, in vivo studies should be guided by initial in vitro MIC and anti-biofilm data.

Q3: What is the known mechanism of action for Omiganan in the context of acne?

A3: Omiganan, a cationic antimicrobial peptide, is understood to primarily act by disrupting the bacterial cell membrane, leading to cell death.[4] Additionally, Omiganan possesses immunomodulatory properties. It can enhance innate immune responses by modulating Toll-like receptor (TLR) signaling. Specifically, it has been shown to enhance TLR7-driven responses, leading to an increase in the production of cytokines like IL-6 and IL-10.[5] In the context of acne, where C. acnes is recognized by TLR2 on keratinocytes, Omiganan may modulate the subsequent inflammatory cascade.[6][7]

Q4: Are there any known issues with Omiganan stability in experimental setups?

A4: As a peptide, Omiganan may be susceptible to degradation by proteases present in cell culture media containing serum or in in vivo models. It is advisable to minimize freeze-thaw cycles of stock solutions. For in vitro assays, using serum-free or low-serum media during short-term exposures can help maintain the peptide's integrity.

Q5: What cell lines are appropriate for cytotoxicity testing of Omiganan for acne applications?

A5: Human keratinocyte cell lines, such as HaCaT, are a standard model for assessing the cytotoxicity of topical agents on the primary cell type of the epidermis.[8][9] Additionally, sebocyte cell lines are highly relevant for acne research to evaluate any potential effects of Omiganan on sebum production or cell viability.

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for Omiganan against C. acnes.
Possible Cause Troubleshooting Step
Peptide Adsorption Cationic peptides like Omiganan can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Use low-binding polypropylene plates for the assay.
Inoculum Preparation Inconsistent inoculum size can lead to variable MICs. Ensure a standardized inoculum is prepared using a spectrophotometer to measure optical density (OD) and confirmed by colony-forming unit (CFU) plating.
Anaerobic Conditions C. acnes is an anaerobic bacterium. Inconsistent anaerobic conditions during incubation can affect growth and, consequently, MIC readings. Use a reliable anaerobic chamber or gas pack system and ensure its proper function.
Media Composition The composition of the growth medium can influence the activity of antimicrobial peptides. Use a consistent and recommended medium, such as Brain Heart Infusion (BHI) broth, for C. acnes susceptibility testing.
Problem 2: Difficulty in establishing a reproducible C. acnes biofilm for anti-biofilm assays.
Possible Cause Troubleshooting Step
Strain Variation Biofilm-forming capacity can vary significantly between different strains of C. acnes. Use a well-characterized biofilm-forming strain, or screen several clinical isolates to find a robust biofilm producer.
Incubation Time Insufficient incubation time may not allow for mature biofilm formation. Optimize the incubation period, which can be up to 5-7 days for C. acnes.
Growth Medium The medium can affect biofilm development. Supplementing the medium with glucose may enhance biofilm formation.
Washing Technique Aggressive washing steps can dislodge the biofilm. Use a gentle washing technique with a multichannel pipette to remove planktonic cells without disturbing the attached biofilm.
Problem 3: High cytotoxicity observed in HaCaT or sebocyte cell lines at expected therapeutic concentrations of Omiganan.
Possible Cause Troubleshooting Step
Assay Duration Prolonged exposure times may lead to increased cytotoxicity. Consider reducing the incubation time with Omiganan to better reflect a topical application scenario (e.g., 1 to 4 hours).
Cell Confluency Cell sensitivity to cytotoxic agents can be influenced by their confluency. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
Peptide Aggregation At high concentrations, peptides can sometimes aggregate, which may lead to non-specific cellular stress. Ensure the peptide is fully dissolved in the vehicle before adding it to the cell culture medium.
Vehicle Toxicity The solvent used to dissolve Omiganan may have inherent cytotoxicity. Always include a vehicle-only control to assess the baseline cytotoxicity of the solvent at the concentrations used.

Quantitative Data Summary

Specific quantitative data for Omiganan's activity against Cutibacterium acnes and its cytotoxicity on relevant skin cell lines are not extensively available in the public literature. The following tables provide a framework for the types of data that are crucial for optimizing Omiganan concentrations. Researchers are encouraged to generate this data using the detailed protocols provided in the subsequent section.

Table 1: In Vitro Antimicrobial Activity of Omiganan against Cutibacterium acnes

Assay Parameter Reported Concentration Range (General Activity) Recommended Test Concentrations for C. acnes Reference/Method
Broth MicrodilutionMIC (µg/mL)1-128 (against various Gram-positive bacteria)0.5 - 256See Protocol 1
Biofilm InhibitionMBIC (µg/mL)Not Reported1x, 2x, 4x, 8x MICSee Protocol 2
Biofilm EradicationMBEC (µg/mL)Not Reported1x, 2x, 4x, 8x MIC and higherSee Protocol 2

Table 2: In Vitro Cytotoxicity of Omiganan

Cell Line Assay Parameter Reported Values (Related Peptides) Recommended Test Concentrations (µg/mL) Reference/Method
HaCaT (Keratinocytes)MTTIC50 (µg/mL)>50 (for some other AMPs)1 - 500See Protocol 3
SebocytesMTT / LDHIC50 / % ViabilityNot Reported1 - 500See Protocol 3

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Omiganan against Cutibacterium acnes
  • Bacterial Culture: In an anaerobic chamber, inoculate C. acnes into Brain Heart Infusion (BHI) broth and incubate at 37°C for 48-72 hours.

  • Inoculum Preparation: Adjust the bacterial culture with fresh BHI broth to an optical density at 600 nm (OD600) of 0.1, which corresponds to approximately 1 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Peptide Preparation: Prepare a stock solution of Omiganan in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions in BHI broth in a 96-well polypropylene microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Omiganan dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Seal the plate and incubate under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of C. acnes.

Protocol 2: Anti-Biofilm Assay for Omiganan against C. acnes (Crystal Violet Method)
  • Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized C. acnes suspension (1 x 10^7 CFU/mL in BHI broth supplemented with 1% glucose). Incubate anaerobically at 37°C for 72 hours to allow for biofilm formation.

  • Treatment (for Biofilm Eradication): After incubation, gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS). Add fresh BHI broth containing various concentrations of Omiganan to the wells.

  • Treatment (for Biofilm Inhibition): Co-incubate the bacterial suspension with various concentrations of Omiganan from the start of the experiment.

  • Incubation: Incubate the plates for a further 24-48 hours under anaerobic conditions at 37°C.

  • Staining: Wash the wells with PBS to remove non-adherent cells. Fix the biofilms with 100 µL of methanol for 15 minutes. Remove the methanol and allow the plate to air dry. Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.

  • Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain with 100 µL of 33% acetic acid or 95% ethanol. Measure the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of Omiganan that causes a significant reduction in biofilm biomass compared to the untreated control.

Protocol 3: Cytotoxicity Assay (MTT) for Omiganan on HaCaT Keratinocytes
  • Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Omiganan (e.g., 1 µg/mL to 500 µg/mL). Include a vehicle control and an untreated control.

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Omiganan_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C_acnes Cutibacterium acnes TLR2 TLR2 C_acnes->TLR2 Activates Omiganan Omiganan Omiganan->TLR2 Modulates? Bacterial_Membrane Bacterial Membrane Omiganan->Bacterial_Membrane Disrupts MyD88 MyD88 TLR2->MyD88 Recruits Cell_Lysis Cell Lysis Bacterial_Membrane->Cell_Lysis IKK IKK MyD88->IKK NF_kB NF-κB Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates & Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB->NF_kB Releases Cytokines IL-6, IL-8, TNF-α Inflammatory_Genes->Cytokines

Caption: Putative signaling pathway of Omiganan in acne.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture C. acnes (anaerobic, 48-72h) C Standardize C. acnes inoculum A->C B Prepare Omiganan serial dilutions D Inoculate plate with C. acnes and Omiganan B->D C->D E Incubate (anaerobic, 48h) D->E F Read plate for visible growth E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HaCaT cells in 96-well plate C Treat cells with Omiganan (24h) A->C B Prepare Omiganan serial dilutions B->C D Add MTT reagent (4h incubation) C->D E Solubilize formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Caption: Experimental workflow for cytotoxicity assay.

References

Strategies to prevent the degradation of Omiganan in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Omiganan in experimental setups, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Omiganan and what is its mechanism of action?

A1: Omiganan is a synthetic cationic antimicrobial peptide, an analog of indolicidin.[1] Its primary mechanism of action is the disruption of the cytoplasmic membrane of microbes, including gram-positive and gram-negative bacteria and fungi, leading to cell death.[2][3] It has also been shown to have immunomodulatory effects, such as enhancing interferon responses through Toll-like receptors (TLRs).

Q2: What are the primary causes of Omiganan degradation in experimental settings?

A2: The primary cause of Omiganan degradation is enzymatic activity by proteases present in the experimental system (e.g., in cell culture media containing serum, or in tissue homogenates). Like other peptides, its stability can also be affected by pH, temperature, and the presence of certain reactive chemicals.

Q3: How should I store Omiganan to ensure its stability?

A3: For long-term storage, Omiganan powder should be stored at -20°C or -80°C.[4] Stock solutions can also be stored at these temperatures. One study indicated that a 1% Omiganan gel formulation retained its potency for at least 12 months when stored at room temperature.[5]

Q4: Can I use Omiganan in cell culture media containing serum?

A4: Caution is advised when using Omiganan in media containing serum due to the presence of proteases, which can degrade the peptide. If serum is required, it is recommended to minimize the incubation time or use heat-inactivated serum to reduce proteolytic activity. For sensitive experiments, consider using serum-free media if the cell line permits.

Q5: Are there formulations of Omiganan with improved stability?

A5: Yes, encapsulating Omiganan in liposomes has been shown to enhance its proteolytic stability.[2][3] This can be a valuable strategy for in vivo studies or prolonged in vitro experiments where degradation is a concern.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Omiganan activity in my assay Proteolytic Degradation: Presence of proteases in your sample (e.g., cell lysate, serum-containing media).- Add protease inhibitors to your experimental setup.- Use heat-inactivated serum if serum is necessary.- Reduce incubation time.- Consider using a more stable formulation, such as liposomal Omiganan.[2][3]
pH Instability: The pH of your buffer or media is outside the optimal range for Omiganan stability.- Maintain the pH of your solutions within a neutral range (e.g., pH 7.2-7.4) unless your experiment specifically requires otherwise.- Use a well-buffered system (e.g., PBS, HEPES).
Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration.- Use low-protein-binding microplates and tubes.- Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers, if compatible with your assay.
Variability in experimental results Inconsistent Sample Preparation: Differences in handling, storage, or preparation of Omiganan solutions.- Prepare fresh stock solutions of Omiganan regularly and store them in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.- Ensure complete dissolution of the peptide before use.
Incompatible Reagents: Interaction with other components in your experimental setup.- Be mindful of strong oxidizing or reducing agents in your buffers. While specific incompatibilities for Omiganan are not extensively documented, it is good practice to avoid harsh chemical conditions.

Quantitative Data Summary

ConditionStabilitySource
Storage (Powder) Stable at -20°C to -80°C.[4]
Storage (1% Gel) Stable for at least 12 months at room temperature.[5]
Proteolytic Environment Susceptible to degradation.[6][7]
Liposomal Formulation Enhanced proteolytic stability.[2][3]
Frozen Storage (in broth) Stable after preparation of reference broth microdilution panels.[8]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Omiganan.

  • Materials:

    • Omiganan pentahydrochloride

    • Sterile, cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 with MOPS buffer for fungi.[8]

    • Bacterial or fungal inoculum standardized to the appropriate concentration (e.g., 5 x 10^5 CFU/mL).[8]

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of Omiganan in sterile water or an appropriate solvent.

    • Perform serial two-fold dilutions of the Omiganan stock solution in the appropriate broth directly in the 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes in broth without Omiganan) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.

    • The MIC is the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.

Protocol 2: Cell-Based Assay for Immunomodulatory Effects

This protocol provides a framework for investigating the effect of Omiganan on cytokine production in peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • This compound

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI 1640 medium supplemented with L-glutamine, penicillin, and streptomycin.

    • Toll-like receptor (TLR) ligands (e.g., poly(I:C) for TLR3, R848 for TLR7/8, CpG ODN for TLR9).

    • ELISA kit for detecting the cytokine of interest (e.g., Interferon-alpha).

  • Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI 1640 medium.

    • Plate the cells in a 96-well plate at a desired density.

    • Pre-incubate the cells with various concentrations of Omiganan for a short period (e.g., 1 hour).

    • Stimulate the cells with a TLR ligand.

    • Include appropriate controls (unstimulated cells, cells with Omiganan alone, cells with TLR ligand alone).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell supernatant and measure the cytokine concentration using an ELISA kit according to the manufacturer's instructions.

Visualizations

Omiganan_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_nucleus Nucleus Omiganan Omiganan TLR9 TLR9 Omiganan->TLR9 Enhances Response TLR_ligand TLR Ligand (e.g., CpG DNA) TLR_ligand->TLR9 MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 IFNA_gene IFN-α Gene IRF7->IFNA_gene Transcription Activation IFN_alpha IFN-α (Secretion) IFNA_gene->IFN_alpha Translation

Caption: Omiganan enhances TLR9-mediated IFN-α production.

Experimental_Workflow start Start prep_omiganan Prepare Omiganan Stock (Sterile Water/Buffer, Aliquot, Store at -80°C) start->prep_omiganan prep_cells Prepare Cells/Microbes (Culture and Standardize) start->prep_cells treatment Treat with Omiganan (Consider Protease Inhibitors) prep_omiganan->treatment prep_cells->treatment incubation Incubate (Appropriate Time, Temp, Conditions) treatment->incubation data_collection Data Collection (e.g., MIC, ELISA, etc.) incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for using Omiganan.

References

Validation & Comparative

A Comparative Guide to the Immunomodulatory Effects of Omiganan and LL-37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of two prominent antimicrobial peptides: the synthetic peptide Omiganan and the naturally occurring human cathelicidin LL-37. This document summarizes key experimental findings, details relevant signaling pathways, and outlines the methodologies employed in these studies to offer an objective resource for the scientific community.

Introduction

Antimicrobial peptides (AMPs) are increasingly recognized for their dual role as direct antimicrobial agents and potent modulators of the innate and adaptive immune systems. LL-37, the only human member of the cathelicidin family, has been extensively studied for its complex and often context-dependent immunomodulatory functions. Omiganan, a synthetic analogue of indolicidin (a bovine cathelicidin), is in clinical development and has demonstrated both antimicrobial and, more recently, immunomodulatory activities. Understanding the similarities and differences in their effects on the immune system is crucial for their therapeutic development.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the effects of Omiganan and LL-37 on cytokine and chemokine production. Due to the varied experimental setting across studies, this data is presented to illustrate the general trends and magnitudes of response.

Table 1: Immunomodulatory Effects of Omiganan on Cytokine and Chemokine Release

Cell TypeStimulusOmiganan ConcentrationCytokine/ChemokineChange in ExpressionReference(s)
Human PBMCsPoly(I:C) (TLR3 ligand)25 µg/mLIFN-αEnhanced release
Human PBMCsImiquimod (TLR7 ligand)25 µg/mLIFN-αEnhanced release
Human PBMCsssRNA40 (TLR8 ligand)25 µg/mLIFN-αEnhanced release
Human PBMCsCpG-C (TLR9 ligand)25 µg/mLIFN-αEnhanced release
Human Skin (in vivo)Imiquimod (TLR7 agonist)1% topical gelIL-6, IL-10, MXA, IFN-γIncreased levels
Mouse Model (Atopic Dermatitis)-Liposomal gelPro-inflammatory cytokinesSubstantial reduction
Mouse Model (Psoriasis)-Liposomal gelPro-inflammatory cytokinesSubstantial reduction

Table 2: Immunomodulatory Effects of LL-37 on Cytokine and Chemokine Release

Cell TypeStimulusLL-37 ConcentrationCytokine/ChemokineChange in ExpressionReference(s)
Human Bronchial Epithelial Cells-50 µg/mLIL-6, GRO-α, IL-8, RANTESSignificant induction
Human NeutrophilsLPS5-20 µg/mLIL-1β, IL-6, IL-8, TNF-αDose-dependent decrease
Human PBMCsLPS (TLR4 agonist)VariousIL-6Almost complete prevention
Human PBMCsLTA (TLR2 agonist)VariousIL-6Almost complete prevention
Human MonocytesIFN-γNot specifiedTNF-α, IL-12Strong inhibition
Human Keratinocytes-Not specifiedIL-1β, IL-6, IL-18, IL-20, GM-CSF, CCL2, CCL5, CCL20, CXCL8, CXCL10, IL-10Stimulation of release
Human Mesenchymal Stem Cells-Not specifiedIL-1RA, IL-6, IL-10, CCL5, VEGF, MMP-2Significant release after 48h
Human PBMCsPoly(I:C) (TLR3 ligand)Molar equivalent to 25 µg/mL OmigananIFN-αEnhanced release
Human PBMCsCpG-C (TLR9 ligand)Molar equivalent to 25 µg/mL OmigananIFN-αEnhanced release

Signaling Pathways

Both Omiganan and LL-37 exert their immunomodulatory effects by influencing key intracellular signaling pathways, primarily the Toll-like Receptor (TLR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Toll-like Receptor (TLR) Signaling

LL-37 is well-documented to modulate TLR signaling. It can directly bind to TLR ligands like lipopolysaccharide (LPS), thereby inhibiting TLR4 activation and downstream inflammatory responses. Conversely, LL-37 can form complexes with self-DNA and self-RNA, facilitating their delivery to endosomal TLR9 and TLR7/8 respectively, leading to an enhanced type I interferon response.

Omiganan has also been shown to enhance interferon-α release in response to ligands for endosomal TLRs (TLR3, -7, -8, and -9), suggesting a similar mechanism of facilitating ligand recognition by these receptors.

TLR_Signaling cluster_ligand Ligands cluster_peptides Peptides cluster_receptors Receptors cluster_response Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates self_DNA_RNA Self-DNA/RNA TLR9 TLR9 self_DNA_RNA->TLR9 Activates TLR7_8 TLR7/8 self_DNA_RNA->TLR7_8 Activates TLR_ligands Endosomal TLR Ligands (poly(I:C), imiquimod, ssRNA, CpG) TLR_ligands->TLR9 TLR_ligands->TLR7_8 TLR3 TLR3 TLR_ligands->TLR3 LL37 LL-37 LL37->self_DNA_RNA Complexes with LL37->TLR4 Inhibits Omiganan Omiganan Omiganan->TLR_ligands Enhances response to Inflammation_down ↓ Pro-inflammatory Cytokines TLR4->Inflammation_down IFN_up ↑ Type I Interferon TLR9->IFN_up TLR7_8->IFN_up TLR3->IFN_up

Figure 1: Modulation of TLR signaling by LL-37 and Omiganan.

NF-κB and MAPK Signaling Pathways

LL-37 can activate the NF-κB and MAPK (p38, ERK1/2, JNK) signaling pathways in various cell types, leading to the production of cytokines and chemokines. For instance, in bronchial epithelial cells, LL-37-induced IL-6 production is dependent on NF-κB activation. The activation of these pathways is often initiated by the interaction of LL-37 with cell surface receptors like FPRL1, P2X7, and EGFR.

While direct evidence for Omiganan's effect on NF-κB and MAPK pathways is less documented, its ability to induce inflammatory cytokines in conjunction with a TLR7 agonist suggests it likely modulates these downstream pathways. A study has suggested that Omiganan drives the NF-κB inflammatory pathway.

NFkB_MAPK_Signaling cluster_peptide cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Peptide LL-37 / Omiganan Receptors GPCRs (e.g., FPRL1) P2X7 EGFR Peptide->Receptors Activates MAPK MAPK (p38, ERK, JNK) Receptors->MAPK IKK IKK Complex Receptors->IKK Cytokines Cytokine & Chemokine Gene Expression (e.g., IL-6, IL-8) MAPK->Cytokines NFkB NF-κB IKK->NFkB Activation by IκB degradation IkappaB IκB IKK->IkappaB Phosphorylates NFkB->Cytokines Nuclear Translocation IkappaB->NFkB Inhibits

Figure 2: General overview of NF-κB and MAPK activation by immunomodulatory peptides.

Experimental Protocols

The following sections provide a general overview of the experimental methodologies commonly used to assess the immunomodulatory effects of peptides like Omiganan and LL-37.

Cell Culture and Stimulation
  • Cell Lines and Primary Cells: A variety of cell types are used, including human peripheral blood mononuclear cells (PBMCs), isolated monocytes, neutrophils, keratinocytes, and bronchial epithelial cells. Cell lines such as THP-1 (monocytic) and 16HBE14o- (bronchial epithelial) are also frequently employed.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) or autologous plasma, and antibiotics.

  • Peptide Stimulation: Lyophilized Omiganan or LL-37 is reconstituted in a suitable solvent (e.g., sterile water or PBS). Cells are incubated with varying concentrations of the peptide for different time points (e.g., 30 minutes to 48 hours), often in the presence or absence of a co-stimulant like LPS or a TLR ligand.

Cytokine Release Assays
  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α, IFN-α) in cell culture supernatants.

  • CBA (Cytometric Bead Array): This technique allows for the simultaneous measurement of multiple cytokines in a single sample using flow cytometry, providing a more comprehensive cytokine profile.

Cytokine_Assay_Workflow start Start cell_culture Culture Immune Cells start->cell_culture peptide_treatment Treat cells with Omiganan or LL-37 (with/without stimulus) cell_culture->peptide_treatment incubation Incubate for a defined period peptide_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa_cba Quantify cytokines using ELISA or CBA supernatant_collection->elisa_cba data_analysis Data Analysis elisa_cba->data_analysis end End data_analysis->end

Figure 3: Workflow for cytokine release assays.

Western Blot for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Cells are treated with the peptide for short time courses (e.g., 0, 15, 30, 60 minutes).

    • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65 for NF-κB, phospho-p38 for MAPK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is often stripped and re-probed with antibodies for the total protein to normalize for loading differences.

Western_Blot_Workflow start Start cell_treatment Treat cells with peptide for various time points start->cell_treatment cell_lysis Lyse cells and prepare protein extracts cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-p65) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Figure 4: Workflow for Western blot analysis of signaling pathway activation.

Conclusion

Both Omiganan and LL-37 exhibit significant immunomodulatory properties, although the current body of research on LL-37 is far more extensive. LL-37 demonstrates a complex, dualistic role, capable of both promoting and suppressing inflammatory responses depending on the cellular context and the nature of the stimulus. Its mechanisms of action involve direct interaction with pathogen-associated molecular patterns and modulation of key signaling pathways such as TLR, NF-κB, and MAPK.

Omiganan is emerging as a potent immunomodulator, particularly in its ability to enhance type I interferon responses through endosomal TLRs, a property it shares with LL-37. Clinical and preclinical data also suggest it can modulate inflammatory cytokine production. However, more detailed studies are required to fully elucidate its impact on a broader range of cytokines and to confirm its direct effects on the NF-κB and MAPK signaling pathways.

Direct comparative studies are needed to provide a clearer understanding of the relative potencies and specific immunomodulatory profiles of these two peptides. Such studies will be invaluable for guiding the development of these promising therapeutic agents for a variety of infectious and inflammatory diseases.

Omiganan: A Comparative Analysis of Cross-Resistance with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Omiganan, a novel antimicrobial peptide, and conventional antibiotics, with a focus on cross-resistance. The data presented herein is compiled from in-vitro studies to assist researchers in evaluating Omiganan's potential as an alternative or adjunctive therapy in the face of rising antibiotic resistance.

Executive Summary

Omiganan is a synthetic cationic antimicrobial peptide that has demonstrated broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. A key finding from multiple in-vitro studies is that the efficacy of Omiganan appears to be largely unaffected by the presence of resistance mechanisms that confer resistance to traditional antibiotics. This suggests a low potential for cross-resistance. While direct comparative studies on the rate of induced resistance to Omiganan versus conventional antibiotics are not extensively available, its unique mechanism of action, primarily involving the disruption of microbial cell membranes, is thought to be a significant factor in mitigating the development of resistance.

In-Vitro Efficacy of Omiganan Against Antibiotic-Resistant Bacteria

Omiganan has been tested against a variety of bacterial isolates that are resistant to one or more conventional antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Omiganan against these resistant strains, demonstrating its consistent potency. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Omiganan Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)
Organism (Resistance Phenotype)No. of IsolatesOmiganan MIC50 (µg/mL)Omiganan MIC90 (µg/mL)Omiganan MIC Range (µg/mL)Comparator MICs
Staphylococcus aureus (Methicillin-Resistant)1091632≤64Vancomycin MICs showed intermediate and resistant strains included.
Enterococcus faecium (Vancomycin-Resistant)-48--
Enterococcus faecalis (Vancomycin-Resistant)-64128--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from studies demonstrating Omiganan's potency is unaffected by methicillin or vancomycin resistance mechanisms[1][2].

Table 2: Omiganan Activity Against Other Clinically Relevant Resistant Bacteria
Organism (Resistance Phenotype)Omiganan MIC50 (µg/mL)Omiganan MIC90 (µg/mL)Notes
Coagulase-negative staphylococci (Oxacillin-Resistant)44-8Potency unaffected by oxacillin resistance[2].
Escherichia coli (ESBL-producing)32-Potency unaffected when compared to wild-type strains[2].
Klebsiella spp. (ESBL-producing)128-A four-fold increase in MIC50 was noted compared to wild-type strains[2].
Enterobacter spp. (AmpC-hyperproducing)3264Displayed lower MICs compared to wild-type strains[2].
Pseudomonas aeruginosa (Carbapenem-Resistant)128256Similar MICs to carbapenem-susceptible strains[2].

ESBL: Extended-Spectrum Beta-Lactamase AmpC: AmpC beta-lactamase

The data consistently shows that Omiganan maintains its antimicrobial activity against bacteria that have developed resistance to other major antibiotic classes. For instance, its effectiveness against MRSA and VRE, which are significant clinical challenges, highlights its potential in treating infections caused by these multidrug-resistant pathogens[1][2].

Mechanism of Action: A Key to Circumventing Resistance

The primary mechanism of action of Omiganan and other antimicrobial peptides is the physical disruption of the bacterial cell membrane. This process is rapid and leads to cell death.

Simplified Mechanism of Omiganan Action Omiganan Omiganan (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction Omiganan->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Cell Membrane (Anionic) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion and Pore Formation ElectrostaticInteraction->MembraneInsertion CellularLeakage Leakage of Cellular Contents MembraneInsertion->CellularLeakage CellDeath Bacterial Cell Death CellularLeakage->CellDeath

Caption: Simplified workflow of Omiganan's mechanism of action.

This direct, physical mechanism is in contrast to many conventional antibiotics that target specific metabolic pathways or enzymes. Because the bacterial membrane is a fundamental component of the cell, it is believed to be more difficult for bacteria to develop resistance to membrane-disrupting agents without compromising their own viability. This is a primary reason why the development of resistance to antimicrobial peptides is considered to be a less frequent event compared to conventional antibiotics[3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Omiganan.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the in-vitro susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution: A serial two-fold dilution of Omiganan is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of Omiganan that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC Determination Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Omiganan in Microtiter Plate SerialDilution->Inoculate Incubate Incubate Plate at 35°C for 16-20h Inoculate->Incubate ReadResults Read and Record MIC Incubate->ReadResults End End ReadResults->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Test tubes containing CAMHB with Omiganan at various concentrations (e.g., 1x, 2x, and 4x the MIC) are prepared. A growth control tube without the drug is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.

  • Plating and Incubation: The aliquots are serially diluted and plated onto agar plates. The plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: The number of viable bacteria (CFU/mL) at each time point is determined by counting the colonies on the agar plates.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Conclusion

The available in-vitro data strongly suggests that Omiganan has a low potential for cross-resistance with conventional antibiotics. Its potent activity against a wide array of antibiotic-resistant bacteria, combined with a mechanism of action that is less prone to the development of resistance, positions Omiganan as a promising candidate for further investigation in the fight against multidrug-resistant infections. Future studies directly comparing the rate of resistance development to Omiganan and conventional antibiotics through serial passage experiments would provide further valuable insights.

References

Validation of Omiganan's rapid bactericidal activity in different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the swift antimicrobial effects of Omiganan, benchmarked against other leading antimicrobial peptides and conventional antibiotics. This guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Omiganan, a synthetic cationic antimicrobial peptide, has demonstrated potent and rapid bactericidal activity across a broad spectrum of bacterial pathogens, including antibiotic-resistant strains. Its primary mechanism of action involves a swift disruption of the bacterial cell membrane, leading to rapid cell death. This comparison guide provides a detailed analysis of Omiganan's bactericidal efficacy, juxtaposed with other antimicrobial agents, and is supported by quantitative data from various in vitro studies.

Comparative Bactericidal Activity

The bactericidal efficacy of antimicrobial agents is commonly quantified by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower value indicates higher potency. More critically for understanding the speed of action, time-kill kinetic assays measure the reduction in bacterial viability over time.

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The following tables summarize the MIC and MBC values of Omiganan and comparator antimicrobial peptides against various bacterial strains.

Table 1: Comparative Activity against Gram-Positive Bacteria

OrganismOmiganan MIC (µg/mL)Omiganan MBC (µg/mL)Pexiganan MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus16-8 - 160.5 - 2
Methicillin-resistant S. aureus (MRSA)16-16>128
Staphylococcus epidermidis4-≤32-
Enterococcus faecalis64-≥256-
Enterococcus faecium8-≤32-

Table 2: Comparative Activity against Gram-Negative Bacteria

OrganismOmiganan MIC (µg/mL)Omiganan MBC (µg/mL)Pexiganan MIC (µg/mL)LL-37 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Acinetobacter baumannii32642160.5
Pseudomonas aeruginosa128 - 256-1615.6 - 1000-
Klebsiella pneumoniae32 - 128----
Escherichia coli32-≤64--
Time-Kill Kinetics: The Speed of Bacterial Eradication

Time-kill assays provide a dynamic view of bactericidal activity. The data below, compiled from multiple sources, illustrates the rapid action of Omiganan and compares it with the kinetics of other antimicrobials.

Table 3: Time-Kill Kinetics Comparison

OrganismAntimicrobialConcentrationTime to ≥3-log₁₀ Reduction (CFU/mL)
Klebsiella pneumoniaeOmiganan1x MIC< 4 hours
Klebsiella pneumoniaeOmiganan4x MIC< 1 hour
Staphylococcus aureusPexiganan50 µg/mL~40 minutes
Pseudomonas aeruginosaPexiganan16 µg/mL~20 minutes
Acinetobacter baumanniiLL-37-~40 minutes
Staphylococcus aureusVancomycin4x MIC> 24 hours for some MRSA strains
Pseudomonas aeruginosaCiprofloxacin4x MIC~8 hours

Note: Direct comparative studies for Omiganan's time-kill kinetics against other specific peptides on the same strains were not available in the search results. The data presented is a compilation from different studies to provide an indirect comparison.

Mechanism of Action: Membrane Disruption

Omiganan's rapid bactericidal effect is attributed to its ability to quickly permeabilize and disrupt the bacterial cytoplasmic membrane. This mechanism is characteristic of many cationic antimicrobial peptides.

cluster_0 Omiganan's Mechanism of Action Omiganan Omiganan Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Omiganan->Bacterial_Membrane Attraction Electrostatic_Interaction Electrostatic Interaction Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of Omiganan's bactericidal activity.

Experimental Protocols

The data presented in this guide is based on established in vitro methodologies for assessing antimicrobial activity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

cluster_1 MIC/MBC Assay Workflow Start Bacterial Culture (Log Phase) Inoculation Inoculate with Bacterial Suspension Start->Inoculation Serial_Dilution Serial Dilution of Antimicrobial Agent Serial_Dilution->Inoculation Incubation Incubate (18-24h, 37°C) Inoculation->Incubation MIC_Determination Determine MIC (No Visible Growth) Incubation->MIC_Determination Plating Plate Aliquots from Wells with No Growth MIC_Determination->Plating Incubation_2 Incubate Plates (18-24h, 37°C) Plating->Incubation_2 MBC_Determination Determine MBC (≥99.9% Killing) Incubation_2->MBC_Determination

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

cluster_2 Time-Kill Assay Workflow Start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Antimicrobial Add Antimicrobial Agent (e.g., 1x, 2x, 4x MIC) Start->Add_Antimicrobial Incubate Incubate at 37°C Add_Antimicrobial->Incubate Sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sampling Serial_Dilute Serially Dilute Aliquots Sampling->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: General workflow of a time-kill kinetic assay.

Membrane Permeabilization Assay (LIVE/DEAD Staining)

This assay uses fluorescent dyes (e.g., SYTO 9 and propidium iodide) to differentiate between bacteria with intact (live) and compromised (dead) cell membranes. An increase in the proportion of dead cells indicates membrane damage.

cluster_3 Membrane Permeabilization Assay Workflow Start Bacterial Suspension Treatment Treat with Antimicrobial Agent Start->Treatment Staining Add Fluorescent Dyes (e.g., SYTO 9 & Propidium Iodide) Treatment->Staining Incubation Incubate in the Dark Staining->Incubation Microscopy Visualize using Fluorescence Microscopy Incubation->Microscopy Analysis Quantify Live (Green) and Dead (Red) Cells Microscopy->Analysis

Caption: Workflow for assessing membrane permeabilization.

Conclusion

The available in vitro data strongly supports the characterization of Omiganan as a potent antimicrobial peptide with rapid bactericidal activity against a wide array of clinically relevant bacteria. While direct comparative time-kill studies are somewhat limited in the public domain, the existing evidence suggests that Omiganan's speed of kill is comparable to or faster than other antimicrobial peptides and significantly faster than some conventional antibiotics, particularly against resistant strains. Its mechanism of rapid membrane disruption makes it a promising candidate for further development, especially in topical applications where high local concentrations can be achieved to overwhelm bacterial populations swiftly. Further head-to-head comparative studies on its bactericidal kinetics would be invaluable for a more definitive positioning of Omiganan in the landscape of antimicrobial therapies.

A comparative analysis of Omiganan's effectiveness against bacterial and fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Omiganan, a synthetic cationic antimicrobial peptide, has emerged as a promising broad-spectrum antimicrobial agent. This guide provides a comparative analysis of Omiganan's effectiveness against a range of clinically significant bacterial and fungal pathogens, supported by experimental data. We will delve into its mechanism of action, present its in vitro activity in comparison to other antimicrobials, and provide detailed experimental protocols for assessing antimicrobial efficacy.

In Vitro Efficacy: A Quantitative Comparison

Omiganan has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal species.[1][2][3][4][5] Its efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Omiganan's Antibacterial and Antifungal Spectrum

The following table summarizes the MIC values of Omiganan against a selection of bacterial and fungal pathogens. The data reveals a broad spectrum of activity, including against drug-resistant strains.

PathogenTypeOmiganan MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Staphylococcus aureus (Methicillin-resistant - MRSA)Gram-positive Bacteria16
Staphylococcus epidermidisGram-positive Bacteria4
Enterococcus faeciumGram-positive Bacteria4-8
Enterococcus faecalisGram-positive Bacteria64-128
Escherichia coliGram-negative Bacteria32
Klebsiella spp. (ESBL-positive)Gram-negative Bacteria128
Pseudomonas aeruginosaGram-negative Bacteria128-256
Candida albicansFungus (Yeast)32-64
Candida tropicalisFungus (Yeast)32-64
Candida kruseiFungus (Yeast)32-128
Candida glabrataFungus (Yeast)128-256
Candida parapsilosisFungus (Yeast)128-256
Aspergillus spp.Fungus (Mold)≤1024
Comparative Efficacy with Other Antimicrobials

To contextualize Omiganan's potency, the following table compares its MIC values with those of other commonly used antimicrobial agents against selected pathogens.

PathogenOmiganan MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Vancomycin MIC (µg/mL)
Candida albicans32-641--
Candida krusei32-12832--
Staphylococcus aureus (MRSA)16--1-2

Note: MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action

Omiganan's primary mechanism of action involves the disruption of microbial cell membranes.[6] As a cationic peptide, it electrostatically interacts with the negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and subsequent leakage of intracellular contents, ultimately resulting in cell death. This rapid, membrane-lytic action is considered a key advantage, as it may reduce the likelihood of resistance development compared to antibiotics that target specific metabolic pathways.[5][7]

Proposed Mechanism of Action of Omiganan Omiganan Omiganan (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction Omiganan->ElectrostaticInteraction MicrobialMembrane Microbial Cell Membrane (Negatively Charged) MicrobialMembrane->ElectrostaticInteraction MembraneDestabilization Membrane Destabilization and Pore Formation ElectrostaticInteraction->MembraneDestabilization Leakage Leakage of Intracellular Contents MembraneDestabilization->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action of Omiganan.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial efficacy is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of Omiganan.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium or fungus grown on appropriate agar.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.

  • Antimicrobial Agent: A stock solution of Omiganan of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

  • Suspend several colonies of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • For fungi, prepare the inoculum from a 3-5 day old culture and adjust to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of Omiganan in the broth directly in the 96-well plate.

  • Inoculate each well with the prepared microbial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 20-24 hours (for Candida spp.) or longer for other fungi.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye.

Experimental Workflow for Topical Antimicrobial Efficacy Testing

The following workflow outlines a general procedure for evaluating the efficacy of a topical antimicrobial agent like Omiganan using an ex vivo skin model.

Experimental Workflow for Topical Antimicrobial Efficacy SkinModel Prepare Ex Vivo Skin Model (e.g., porcine skin) Inoculation Inoculate with Pathogen (e.g., S. aureus, C. albicans) SkinModel->Inoculation Incubation1 Incubate to Establish Infection Inoculation->Incubation1 Treatment Apply Topical Formulations (Omiganan gel, placebo, comparator) Incubation1->Treatment Incubation2 Incubate for Treatment Period Treatment->Incubation2 Evaluation Evaluate Antimicrobial Efficacy Incubation2->Evaluation Quantification Bacterial/Fungal Quantification (e.g., CFU counts) Evaluation->Quantification Quantitative Analysis Imaging Microscopy/Imaging Evaluation->Imaging Qualitative Analysis

Caption: General workflow for topical antimicrobial efficacy testing.

Conclusion

Omiganan demonstrates potent and broad-spectrum activity against a wide array of bacterial and fungal pathogens, including those with resistance to conventional antibiotics.[8][9] Its rapid, membrane-disrupting mechanism of action makes it a compelling candidate for further development, particularly in topical applications where high local concentrations can be achieved. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the potential of Omiganan in combating infectious diseases.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Omiganan Pentahydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Omiganan Pentahydrochloride. Adherence to these protocols is mandatory to ensure a safe research environment and prevent contamination.

This compound is a synthetic, cationic antimicrobial peptide with a broad spectrum of activity.[1] As with any powdered chemical agent, particularly bioactive peptides, proper handling is essential to minimize exposure risk and maintain experimental integrity. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a sufficient barrier between the researcher and the chemical agent. The following table summarizes the required PPE for handling this compound in its powdered form and in solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[2]Prevents dermal absorption and cross-contamination. The outer glove should be changed immediately upon known or suspected contact.
Body Protection A disposable, fluid-resistant lab coat with long sleeves and tight cuffs.Protects skin and personal clothing from spills and aerosolized particles.
Eye and Face Protection Safety goggles and a full-face shield.[2]Provides comprehensive protection against splashes and airborne particles entering the eyes or face.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the mandatory operational plan for all personnel.

Omiganan_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather Materials & Spatulas don_ppe->gather_materials 2. weigh Weigh Powdered Compound gather_materials->weigh 3. dissolve Dissolve in Solvent weigh->dissolve 4. vortex Vortex to Mix dissolve->vortex 5. aliquot Aliquot Solution vortex->aliquot 6. decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate 7. doff_ppe Doff PPE decontaminate->doff_ppe 8. dispose Dispose of Waste doff_ppe->dispose 9.

Figure 1. Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Before entering the designated area, don all required PPE as specified in the table above.

    • Gather all necessary materials, including the this compound container, appropriate solvent, sterile tubes, and calibrated weighing equipment.

  • Handling in a Chemical Fume Hood:

    • Perform all manipulations of the powdered form of this compound within a chemical fume hood to contain any airborne particles.

    • Carefully weigh the desired amount of the compound using a microbalance. Avoid creating dust by handling the powder gently.

    • To dissolve, add the appropriate solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can increase the risk of aerosolization.

    • Securely cap the vessel and vortex until the peptide is fully dissolved.

    • If necessary, aliquot the solution into smaller, clearly labeled, and sealed containers.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical, using a suitable laboratory disinfectant or cleaning agent.

    • Doff PPE in the correct order to avoid self-contamination.

    • Dispose of all contaminated materials, including gloves, disposable lab coats, and any unused this compound, as chemical waste.

Disposal Plan

The improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antimicrobial resistance.[3] Therefore, a strict disposal protocol must be followed.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and used PPE, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for chemical waste.[4][5] Do not pour any solutions containing this compound down the drain.

  • Final Disposal: All waste containing this compound must be disposed of through the institution's official hazardous waste management program, which typically involves incineration.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes known physical and chemical properties. Toxicological data and occupational exposure limits are not available and should be treated with caution, assuming the compound is a potent bioactive agent.

PropertyValueSource
Molecular Formula C90H132Cl5N27O12PubChem
Molecular Weight 1961.4 g/mol PubChem[2]
Appearance Solid powder (presumed)General knowledge of peptides
Acute Toxicity (Oral LD50) Data not availableN/A
Acute Toxicity (Dermal LD50) Data not availableN/A
Occupational Exposure Limit (OEL) Data not availableN/A

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.